The table below summarizes the key biochemical and cellular potency data for this compound.
| Parameter | Value | Experimental Context |
|---|---|---|
| K(_i) (Irreversible) | 0.14 nM [1] | Inhibition constant for EGFR kinase [1]. |
| K(_i) for EGFR (WT) | 0.18 nM [1] | Inhibition constant for wild-type EGFR [1]. |
| Cellular IC(_{50}) (WT EGFR) | 5.8 nM [1] | Inhibition of autophosphorylation in A549 cells [1]. |
| Cellular IC(_{50}) (EGFR L858R/T790M) | 6.6 nM [1] | Inhibition of autophosphorylation in H1975 cells [1]. |
This compound is an anilinoquinazoline-based inhibitor that functions as a targeted covalent inhibitor (TCI) [2]. Its mechanism involves a two-step process: first, it reversibly binds to the ATP-binding pocket of EGFR via non-covalent interactions; second, its α,β-unsaturated amide (Michael acceptor) warhead forms an irreversible covalent bond with cysteine 797 (Cys797) in the kinase active site [3] [4].
This covalent modification permanently inactivates the kinase, blocking its auto-phosphorylation and subsequent downstream signaling. The downstream effects converge on a core signaling network, often described as a bow-tie structure, that regulates critical cellular processes like proliferation and survival [5].
Simplified EGFR signaling pathway with a bow-tie structure [5].
Here are detailed methodologies for key experiments used to characterize covalent inhibitors like this compound.
ABPP is a powerful chemical proteomics method to directly map the on- and off-targets of covalent inhibitors in complex biological systems like human cells [3].
ABPP workflow for identifying covalent inhibitor targets [3].
Defining the kinetic parameters K_I (reversible binding affinity) and k_inact (covalent modification rate) is crucial for understanding inhibitor potency and selectivity [4].
k_inact/K_I. This is measured using a time-dependent enzyme activity assay [4] [6].k_obs) at each inhibitor concentration is determined. A plot of k_obs vs. [Inhibitor] is fitted to a hyperbolic equation to derive the K_I and k_inact values [4] [6].K_I) but moderate specific reactivity (k_inact). This balance allows the non-covalent interactions to position the warhead correctly, minimizing off-target reactivity [4].
The table below summarizes the key inhibitory potency (Ki) and cellular activity (IC50) values for PF-6274484, providing a clear overview of its effectiveness.
| Target | Ki (nM) | Cellular Assay (Autophosphorylation) | IC₅₀ (nM) |
|---|---|---|---|
| EGFR Kinase | 0.14 [1] | - | - |
| Wild-Type EGFR (in A549 cells) | 0.18 (Ki) [2] | Wild-Type EGFR in A549 cells | 5.8 [1] [2] [3] |
| EGFR L858R/T790M Mutant (in H1975 cells) | 0.14 (Ki) [2] | EGFR L858R/T790M in H1975 cells | 6.6 [1] [2] [3] |
This compound has been used as a tool compound in proteome-wide selectivity studies. The following methodology outlines how its interactions are profiled in a cellular context.
1. Activity-Based Protein Profiling (ABPP) with Quantitative Mass Spectrometry [4] This protocol is designed to globally identify specific and non-specific protein targets of covalent kinase inhibitors like this compound in human cells.
The following diagram illustrates the core experimental workflow of the ABPP method used to profile this compound, as described above.
Diagram of the ABPP workflow for profiling this compound protein targets.
The central finding from proteomic profiling is the concept of a "selectivity window" for covalent inhibitors, which is visualized below.
Diagram of the concentration-dependent selectivity window for covalent inhibitors.
The core biological activity of PF-6274484 is summarized in the following table.
| Property | Value | Experimental Context |
|---|---|---|
| Ki (WT EGFR) | 0.14 nM [1] [2] | Measurement of binding affinity to the kinase [1]. |
| Ki (EGFR-L858R/T790M) | 0.18 nM [3] | Measurement of binding affinity to the mutant EGFR [3]. |
| IC₅₀ (WT EGFR Autophosphorylation) | 5.8 nM [1] [3] | Inhibition of auto-phosphorylation in A549 tumor cells [1] [3]. |
| IC₅₀ (L858R/T790M EGFR Autophosphorylation) | 6.6 nM [1] [3] | Inhibition of auto-phosphorylation in H1975 tumor cells [1] [3]. |
This compound is an acrylamide-based covalent inhibitor designed to target EGFR, including the common oncogenic mutant L858R/T790M [4] [3].
The following diagram illustrates the core mechanism and a key application of this inhibitor in research.
The quantitative data for this compound is derived from specific, cited experimental methodologies.
This compound is a potent and selective covalent inhibitor valuable for studying EGFR signaling. Its high potency against the T790M resistance mutant makes it particularly useful for investigating resistance mechanisms in non-small cell lung cancer (NSCLC). The availability of a cited protocol for creating "clickable" analogs provides a clear path for researchers to conduct proteome-wide selectivity profiling, which is crucial for understanding off-target effects and refining inhibitor design [4].
The table below summarizes the storage and handling information for PF-6274484 from a commercial supplier [1] [2].
| Property | Specification / Condition |
|---|---|
| Appearance | Solid; Light yellow to orange [1] |
| Molecular Weight | 372.78 g/mol [1] [2] |
| Chemical Formula | C₁₈H₁₄ClFN₄O₂ [1] [2] |
| Purity | ≥98% (HPLC) [2] |
| Storage (Powder) | -20°C [1] [2] |
| Shelf Life (Powder) | 3 years at -20°C; 2 years at 4°C [1] |
| Solubility | Soluble in DMSO (25 mg/mL, ~67.06 mM) [1] |
For experimental use, this compound is typically prepared as a stock solution in DMSO. The following protocols are adapted from supplier recommendations and related research methodologies [1] [3].
This methodology, used in a key study, demonstrates how this compound is applied in cellular experiments to assess target inhibition [3].
The workflow for this competitive ABPP assay can be visualized as follows:
The table below summarizes the core identifying information and key physicochemical data for PF-6274484.
| Property Category | Details |
|---|---|
| CAS Number | 1035638-91-5 [1] [2] [3] |
| Systematic Name | N-{4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}prop-2-enamide [2] |
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [2] [3] |
| Molecular Weight | 372.78 g/mol [2] [3] |
| Appearance | White to light brown powder [1] |
| Purity | ≥98% (HPLC) [1] [2] |
| Solubility | Soluble in DMSO (20 mg/mL, clear) [1] |
| Storage | Room temperature [1] |
| Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) [2] |
This compound is characterized as a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase [1] [3].
The following diagram illustrates the compound's mechanism of action and its cellular consequences.
While a complete synthetic route for this compound was not fully detailed in the search results, several key intermediates and reaction steps were identified.
Key Synthetic Intermediates The synthesis of quinazoline-based EGFR inhibitors like this compound typically involves the construction of the core quinazoline ring and sequential introduction of substituents. A crucial intermediate is N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1) [4].
Experimental Protocol: Synthesis of a Key Intermediate The following procedure details the reduction of a nitro-quinazoline precursor to the corresponding diamine, a common step in the synthesis of such compounds [4].
An alternative reduction method using a Raney nickel catalyst in tetrahydrofuran was also reported, providing the same diamine in a 99% yield [4]. The final acrylamide moiety in this compound is likely introduced by reacting this diamine intermediate with acryloyl chloride or an equivalent reagent.
The research on this compound fits into the broader context of developing irreversible EGFR inhibitors. These inhibitors are designed to overcome resistance mutations, such as T790M, that arise after treatment with first-generation, reversible inhibitors like gefitinib [5] [3].
The table below consolidates the key identified characteristics of PF-6274484.
| Property | Description |
|---|---|
| Primary Role | Potent, high-affinity, covalent EGFR kinase inhibitor [1] [2] |
| Targets & Affinity (Ki) | • EGFR-L858R/T790M: 0.14 nM • WT-EGFR: 0.18 nM [2] | | Cellular Activity (IC50) | • Autophosphorylation in H1975 tumor cells (EGFR-L858R/T790M): 6.6 nM • Autophosphorylation in A549 tumor cells (EGFR-WT): 5.8 nM [1] [2] | | Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] | | CAS Number | 1035638-91-5 [1] [2] | | Molecular Formula | C₁₈H₁₄ClFN₄O₂ [1] [2] | | Molecular Weight | 372.78 g/mol [1] [2] | | Storage | Store at -20°C [1] | | Purity | ≥98% (HPLC) [1] [2] |
The following table outlines the physicochemical and solubility data for this compound, which are key for designing experimental protocols.
| Parameter | Value / Description |
|---|---|
| Appearance | Light yellow to orange solid powder [2] |
| LogP | 3.87 [2] |
| Hydrogen Bond Donor Count | 2 [2] |
| Hydrogen Bond Acceptor Count | 6 [2] |
| Solubility in DMSO | Approximately 25 mg/mL (~67.06 mM) [2] |
| In Vivo Formulation Example | 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline), forming a suspension solution [2] |
Although direct pharmacokinetic data for this compound is lacking, the following experimental workflow outlines a potential pathway to investigate its ADME properties, based on common practices in the field [3] [4].
A proposed workflow for evaluating the ADME properties of a compound like this compound.
Given the lack of direct PK data, your research into this compound may require the following steps:
The table below summarizes the key biochemical and physicochemical characteristics of PF-6274484 gathered from chemical supplier databases and scientific literature.
| Property Category | Specific Details |
|---|---|
| Primary Mechanism | Potent, irreversible (covalent) epidermal growth factor receptor (EGFR) kinase inhibitor. [1] [2] [3] |
| Target Affinity (Ki) | EGFR-L858R/T790M: 0.14 nM; Wild-Type EGFR: 0.18 nM. [4] [3] |
| Cellular Activity (IC50) | Autophosphorylation of EGFR-L858R/T790M (H1975 cells): 6.6 nM; Autophosphorylation of WT-EGFR (A549 cells): 5.8 nM. [4] [1] [3] |
| Physicochemical Properties | Molecular Formula: C₁₈H₁₄ClFN₄O₂ Molecular Weight: 372.78 g/mol CAS Number: 1035638-91-5 Purity: ≥98% [4] [1] [2] | | Solubility & Storage | Soluble in DMSO (up to ~100 mM). Store as a powder at -20°C. [4] [2] [3] |
While in vivo toxicity protocols are not available, research has employed chemoproteomic methods to study the selectivity of covalent inhibitors like this compound. The following workflow can be used to assess its interaction with protein targets in complex biological systems.
Experimental workflow for chemoproteomic profiling of this compound.
This methodology, as described in a review by the PMC database, uses a "clickable" alkyne analog of this compound. This analog is incubated with live cells to allow engagement with its protein targets. After cell lysis, a reporter tag (like biotin) is attached to the bound probe using click chemistry. The labeled proteins are then enriched and identified using mass spectrometry, providing a map of the compound's proteome-wide interactions [5].
The lack of explicit toxicity data for this compound is not uncommon for a research compound. However, the scientific literature provides context on the potential risks and modern assessment strategies.
This compound is a potent and selective covalent inhibitor of both mutant and wild-type EGFR. To progress the safety assessment of this compound in your research, the following steps are recommended:
The table below summarizes the core technical data for PF-6274484:
| Property | Description |
|---|---|
| Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] [2] |
| CAS Number | 1035638-91-5 [1] [2] [3] |
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [1] [2] [4] |
| Molecular Weight | 372.78 g/mol [1] [4] [3] |
| Purity | ≥98% (HPLC) [2] [4] |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL, clear) [1] [2] |
| Storage | -20°C [1] [4] [3] |
| Mechanism of Action | Covalent (irreversible) inhibitor that reacts with cysteine residues in the EGFR ATP-binding pocket [2] |
This table details the key quantitative biological activity data for this compound:
| Assay Type | Target | Measured Value (IC₅₀ / Kᵢ) |
|---|---|---|
| Kinase Inhibition (Kᵢ) | EGFR (Wild Type) | 0.18 nM [5] |
| Kinase Inhibition (Kᵢ) | EGFR (L858R/T790M Mutant) | 0.14 nM [5] |
| Cellular Autophosphorylation (IC₅₀) | EGFR (Wild Type) in A549 cells | 5.8 nM [1] [5] [3] |
| Cellular Autophosphorylation (IC₅₀) | EGFR (L858R/T790M Mutant) in H1975 cells | 6.6 nM [1] [5] [3] |
This compound is not only a potent inhibitor but also a tool to study covalent drug behavior. The following workflow, based on chemoproteomic methods, illustrates how its proteome-wide interactions are mapped [6].
Experimental workflow for profiling this compound protein targets using ABPP [6].
The table below summarizes the key available data for PF-6274484. Note that the vapor pressure is provided as a predicted value [1] [2].
| Property | Value | Condition | Notes |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [3] [1] [2] | - | - |
| Molecular Weight | 372.78 g/mol [3] [1] [2] | - | - |
| Vapor Pressure | 0.0 ± 1.6 mmHg | at 25°C | Predicted value; not experimentally measured for the compound [1] [2]. |
| Boiling Point | 578.3 ± 50.0 °C | at 760 mmHg | Predicted [1] [2]. |
| Flash Point | 303.5 ± 30.1 °C [1] [2] | - | - |
| Density | 1.4 ± 0.1 g/cm³ [1] [2] | - | - |
This compound is characterized as a high-affinity, potent covalent EGFR kinase inhibitor [3]. Its primary use in research is to inhibit the epidermal growth factor receptor (EGFR), including mutant forms associated with drug resistance [4] [1] [2].
The inhibitory activity is summarized in the table below [4] [2]:
| Target | Ki (nM) | Cellular IC50 (nM) | Cell Line |
|---|---|---|---|
| EGFR (WT) | 0.18 nM | 5.8 nM | A549 tumor cells |
| EGFR-L858R/T790M | 0.14 nM | 6.6 nM | H1975 tumor cells |
The biological activity of this compound is typically assessed through the following methods:
This process of competitive Activity-Based Protein Profiling (ABPP) to identify specific cellular targets can be visualized in the following workflow:
Since specific vapor pressure data for this compound is not publicly available, here are potential pathways to acquire it:
Table 1: Biochemical Properties and Solubility of PF-6274484
| Property | Detail |
|---|---|
| CAS Number | 1035638-91-5 [1] [2] [3] |
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [1] [2] [3] |
| Molecular Weight | 372.78 g/mol [1] [2] [3] |
| Targets | EGFR (Wild-Type), EGFR-L858R/T790M [1] [2] [4] |
| Ki (EGFR-L858R/T790M) | 0.14 nM [1] [2] [4] |
| Ki (WT-EGFR) | 0.18 nM [1] [2] [4] |
| Cellular IC₅₀ | 6.6 nM (in H1975 cells), 5.8 nM (in A549 cells) [1] [2] [4] |
| Solubility in DMSO | ~25 mg/mL (~67 mM) [1] [2] |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation |
|---|---|
| Recommended Solvent | DMSO [1] [2] |
| Typical Stock Concentration | 10 mM to 100 mM (e.g., 20.8 mg/mL for a 55.8 mM stock) [1] [2] |
| Storage of Powder | -20°C (3 years) or 4°C (2 years) [1] [3] |
| Storage of Stock Solution | -80°C (6 months) or -20°C (1 month) [1] [2] |
| Stability in Solution | Avoid repeated freeze-thaw cycles to prevent inactivation [2] |
The following protocol is adapted from supplier recommendations and general best practices for preparing quantitative reference solutions [1] [2] [5].
1. Preparation of a 10 mM DMSO Stock Solution
2. Preparation of a Working Solution for Cellular Assays
This protocol outlines a method to assess the inhibitory activity of this compound on EGFR autophosphorylation in cell lines, based on data from referenced studies [1] [2] [4].
Objective: To determine the IC₅₀ of this compound for inhibiting EGFR autophosphorylation in H1975 (EGFR-L858R/T790M) and A549 (WT-EGFR) tumor cells.
Materials:
The experimental workflow for this protocol is summarized in the following diagram:
Procedure:
PF-6274484 is a potent, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including both wild-type and mutant (L858R/T790M) forms [1]. The table below summarizes the essential information for reconstituting the compound and its primary biological activities.
| Parameter | Details |
|---|---|
| Recommended Solvent | DMSO [1] |
| Stock Concentration | 10 mM (example: 1 mL in DMSO) [1] |
| Solubility in DMSO | 25 mg/mL (67.06 mM) [1] |
| Molecular Weight | 372.78 g/mol [1] |
| CAS Number | 1035638-91-5 [1] |
| Primary Target | EGFR (Epidermal Growth Factor Receptor) [1] |
| Key Activity (EGFR WT) | Ki = 0.18 nM [1] |
| Key Activity (EGFR L858R/T790M) | Ki = 0.14 nM [1] |
Understanding the proteome-wide selectivity of covalent inhibitors like this compound is crucial. Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry is a powerful method for this purpose [2] [3]. The following workflow, derived from studies involving this compound, details the competitive ABPP procedure for identifying specific on-target and off-target interactions in a cellular context [3].
Procedure:
Application of the ABPP protocol and related chemoproteomic methods has provided critical insights into the behavior of covalent inhibitors like this compound.
| Finding | Experimental Basis | Significance |
|---|---|---|
| Confirmed High Potency for EGFR | Gel-based ABPP showed concentration-dependent, inhibitor-competed labeling of ~150 kDa protein (EGFR) in A431 cells [3]. | Validates this compound's primary mechanism of action and high affinity for its intended target. |
| Revealed Limited Selectivity Windows | ABPP-SILAC MS identified numerous off-targets beyond the kinome when inhibitor concentration exceeded a threshold [3]. | Highlights the importance of profiling across the proteome and using inhibitors at selective concentrations to avoid off-target effects. |
| Identified Specific Off-Targets | MS analysis categorized off-targets into specific (inhibitor-competed) and non-specific proteins [3]. | Informs on potential sources of toxicity or unexpected biological outcomes in experiments. |
The following tables consolidate the critical quantitative information available for this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target / Cell Line | Key Metric (IC₅₀ / Kᵢ) | Value | Citation |
|---|---|---|---|---|
| Biochemical Assay | EGFR-L858R/T790M (Mutant) | Kᵢ (Inhibition Constant) | 0.14 nM | [1] [2] |
| Biochemical Assay | EGFR WT (Wild-Type) | Kᵢ (Inhibition Constant) | 0.18 nM | [1] [2] |
| Cellular Autophosphorylation | H1975 (EGFR-L858R/T790M) | IC₅₀ (Half Maximal Inhibitory Concentration) | 6.6 nM | [1] [3] [2] |
| Cellular Autophosphorylation | A549 (EGFR WT) | IC₅₀ (Half Maximal Inhibitory Concentration) | 5.8 nM | [1] [3] [2] |
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Experimental Goal | Suggested Concentration | Key Supporting Evidence |
|---|---|---|
| Inhibit EGFR Autophosphorylation | ~10 nM to 1 µM | Based on cellular IC₅₀ values of ~6 nM [1]. |
| Chemical Proteomics / Off-target Profiling | 2 µM | Concentration used in an ABPP study identifying inhibitor off-targets [4]. |
Here are detailed methodologies for two key experiments you can perform with this compound.
This protocol outlines the steps to treat cells with this compound to inhibit EGFR-driven signaling [1].
This protocol measures cell viability or proliferation after treatment with this compound, adapted from standard MTT assay methods [5].
This compound is a potent, high-affinity, and irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase [3] [2]. It effectively inhibits both wild-type EGFR and the drug-resistant double-mutant EGFR-L858R/T790M, which is clinically significant in non-small cell lung cancer (NSCLC) [1].
EGFR is a receptor tyrosine kinase upstream of several critical signaling cascades. The diagram below illustrates its position in the key RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, survival, and differentiation. Inhibiting EGFR with a molecule like this compound can block this pro-growth signaling.
Diagram Title: EGFR Signaling Cascade and this compound Inhibition
The aberrant activation of this pathway, often through mutant EGFR or RAS/RAF, is a hallmark of many cancers, making it a prime therapeutic target [6] [7]. It is also important to be aware that covalent inhibitors like this compound can have off-target effects. Activity-based protein profiling (ABPP) has identified it as a tool for screening drug on/off targets, suggesting it may modify other cysteine-containing proteins in the proteome [4].
The tables below summarize the known biochemical and cellular activity data for PF-6274484, which is characterized as a high-affinity, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) [1] [2] [3].
Table 1: Biochemical Inhibition Constants (Ki)
| Target | Ki (nM) |
|---|---|
| EGFR (L858R/T790M mutant) | 0.14 nM [4] [2] [3] |
| EGFR (Wild Type) | 0.18 nM [4] [3] |
Table 2: Cellular Activity (IC50)
| Assay Description | Cell Line | IC50 (nM) |
|---|---|---|
| EGFR-L858R/T790M Autophosphorylation | H1975 | 6.6 nM [4] [1] [2] |
| EGFR WT Autophosphorylation | A549 | 5.8 nM [4] [1] [2] |
One study provides insights into how this compound has been used in a competitive cellular assay to profile inhibitor selectivity [5]. The following workflow describes the method used to evaluate target engagement in living cells.
The key steps in this competitive Activity-Based Protein Profiling (ABPP) protocol are [5]:
This ABPP method does not measure EGFR activity directly but assesses whether this compound successfully binds to and blocks the active site of EGFR and other kinases in a native cellular environment [5]. The protocol is designed for target engagement and selectivity profiling, revealing both on-target and off-target effects across the proteome.
PF-6274484 is a high-affinity, potent covalent inhibitor specifically designed to target the Epidermal Growth Factor Receptor (EGFR) kinase [1] [2]. Its primary mechanism involves inhibiting the autophosphorylation of EGFR, which is a critical step in the receptor's activation and downstream signaling.
The table below summarizes its key biochemical and cellular characteristics:
| Property | Description / Value |
|---|---|
| Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [2] |
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [1] [2] |
| Molecular Weight | 372.78 g/mol [1] [2] |
| CAS Number | 1035638-91-5 [1] [2] |
| Target | EGFR Kinase [1] [2] |
| Inhibition Constant (Kᵢ) | 0.14 nM (EGFR-L858R/T790M mutant); 0.18 nM (EGFR-WT) [1] |
| Cellular IC₅₀ | 6.6 nM (autophosphorylation in H1975 cells); 5.8 nM (autophosphorylation in A549 cells) [1] |
This compound works by covalently binding to the EGFR kinase domain, leading to prolonged inhibition. It effectively targets both the wild-type (WT) EGFR and specific mutant forms, notably the L858R/T790M mutant, which is often associated with resistance to first-generation EGFR inhibitors [1] [2]. The compound demonstrates high potency in cellular models, inhibiting EGFR autophosphorylation in the nanomolar range [1].
This protocol outlines the key steps for assessing the inhibitory effect of this compound on EGFR autophosphorylation in vitro, based on general best practices for kinase inhibition assays [3] and specific examples from the literature [4].
Understanding the kinetics and carefully interpreting the data are vital for accurate reporting.
| Parameter | Description | Consideration for this compound |
|---|---|---|
| IC₅₀ | Concentration for 50% inhibition. An empirical, assay-dependent value. | Reported as 6.6 nM (H1975 cells) and 5.8 nM (A549 cells) [1]. |
| Kᵢ | Inhibition constant. An intrinsic, assay-independent value. | Reported as 0.14-0.18 nM [1]. Can be derived from IC₅₀ using the Cheng-Prusoff equation [3]. |
| ATP Concentration ([S]) | Critical for IC₅₀ determination. Ideally, use [S] = Kₘ(ATP). | If [S] = Kₘ, then Kᵢ = IC₅₀ / 2 for a competitive inhibitor [3]. |
| Initial Velocity Region | The linear phase of the enzymatic reaction. | Must be determined beforehand by testing different enzyme concentrations and reaction times [3]. |
The H1975 non-small cell lung cancer (NSCLC) cell line is a critical model for studying resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). It harbors two key EGFR mutations: the L858R mutation in exon 21, which sensitizes the receptor to TKIs, and the T790M "gatekeeper" mutation in exon 20, which confers resistance to drugs like gefitinib and erlotinib [1] [2]. This dual mutation profile makes H1975 an ideal model for evaluating second-generation irreversible EGFR inhibitors.
PF-6274484 is a representative covalent EGFR inhibitor that features a Michael acceptor electrophile (an α,β-unsaturated amide). This group allows it to form a permanent covalent bond with a cysteine residue (Cys797) located in the ATP-binding pocket of EGFR, leading to sustained, irreversible target inhibition [3]. The objective of this application note is to outline a standardized protocol for evaluating the potency, selectivity, and mechanism of action of this compound in H1975 cells.
A thorough understanding of the cell model is essential for experimental design.
This protocol determines the inhibitory concentration (IC₅₀) of this compound on H1975 cell growth.
Table 1: Key Reagents and Parameters for Cell Viability Assay
| Component/Parameter | Specification | Notes |
|---|---|---|
| Cell Seeding Density | 3-5 x 10³ cells/well | Optimize for linear signal range [2] |
| This compound Treatment | 0.001 - 10 µM | 11-point serial dilution recommended |
| Incubation Time | 48 hours | |
| Viability Reagent | CCK-8 | Incubate for 2 hrs before reading [2] |
This advanced protocol assesses the proteome-wide selectivity of this compound, identifying both on-target and off-target interactions.
Table 2: Key Steps in ABPP for Selectivity Profiling
| Step | Critical Parameters | Purpose |
|---|---|---|
| Competitive Pre-treatment | 10 µM this compound, 30 min | To identify specific, drug-competed targets |
| Probe Labeling | 1 µM Probe 3, 1 hr | To covalently tag direct binding proteins |
| Click Chemistry | CuSO₄, THPTA, Sodium Ascorbate | To attach a detectable/enrichable tag |
| Target Identification | SDS-PAGE/fluorescence or LC-MS/MS | To visualize and identify labeled proteins |
This protocol confirms on-target engagement by measuring the inhibition of EGFR and its downstream signaling pathways.
The diagram below illustrates the experimental workflow that integrates these protocols.
PF-6274484 is a high-affinity, irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its primary validated use is in inhibiting the autophosphorylation of both wild-type EGFR and the mutant EGFRL858R/T790M, the latter being a common resistance mutation in non-small cell lung cancer (NSCLC) [1] [2].
While search results confirm its biochemical potency and that it inhibits EGFR-WT in A549 tumor cells [2], specific experimental data (e.g., on proliferation, apoptosis) in A549 cells from the provided literature is limited. The A549 cell line itself is a well-established model for lung adenocarcinoma research, as shown in multiple studies investigating radiotherapy sensitivity, magnetic hyperthermia, and cisplatin resistance [3] [4] [5]. The following profile and proposed research plan are based on this compound's known mechanism and the context of A549 cell research.
The table below summarizes the key biochemical data available for this compound, which is crucial for designing in vitro experiments.
| Parameter | Value | Unit | Notes / Experimental Context |
|---|---|---|---|
| Ki (EGFR kinase) | 0.14 | nM | High-affinity irreversible binding [1]. |
| Ki (WT-EGFR) | 0.18 | nM | [2] |
| Ki (EGFR-L858R/T790M) | 0.14 | nM | [2] |
| IC₅₀ (WT-EGFR Autophosphorylation) | 5.8 | nM | In A549 tumor cells [1] [2]. |
| IC₅₀ (EGFR-L858R/T790M Autophosphorylation) | 6.6 | nM | In H1975 tumor cells [1] [2]. |
| Molecular Weight | 372.78 | g/mol | [1] [2] |
| Solubility (DMSO) | ~25 - 65 | mg/mL (~67.06 mM) | Sonication is recommended [1] [2]. |
Given this compound's mechanism and A549's research context, here are detailed protocols to investigate its potential as a therapeutic agent in lung adenocarcinoma models.
Stock Solution (10 mM):
Working Solution (e.g., 100 µM):
The following diagram outlines a proposed workflow for evaluating this compound in A549 cells:
A. Cell Viability and Proliferation Assay (MTT/Crystal Violet)
B. Analysis of EGFR Signaling Pathway Inhibition (Western Blot)
C. Clonogenic Survival Assay
This compound acts as an irreversible covalent inhibitor of the EGFR tyrosine kinase. The following diagram illustrates its mechanism and potential downstream biological consequences in a cancer cell:
This compound is a potent and well-characterized biochemical tool for inhibiting EGFR signaling. The proposed application notes and protocols provide a solid foundation for investigating its biological effects in the A549 lung adenocarcinoma model. Key areas for future research include:
The following table outlines the step-by-step method for preparing a suspension of PF-6274484 for research purposes [1] [2].
| Step | Procedure | Details and Parameters |
|---|---|---|
| 1 | Prepare 0.9% Saline Solution | Dissolve 0.9 g of sodium chloride (NaCl) in 100 mL of distilled water to obtain a clear solution. |
| 2 | Prepare 20% SBE-β-CD Vehicle | Dissolve 2 g of SBE-β-CD powder in 0.9% saline to make a final volume of 10 mL (20% w/v). Use sequential sonication (20-40 kHz, 30 seconds, repeated 3 times) or heating (37°C for ~30 minutes) to aid dissolution. |
| 3 | Prepare this compound DMSO Stock | Dissolve this compound powder in pure DMSO to a concentration of 20.8 mg/mL. This is a clear stock solution. |
| 4 | Formulate Final Suspension | Add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD vehicle. Add the co-solvents sequentially in this order. The final suspension concentration is 2.08 mg/mL (5.58 mM) of this compound [1]. |
| 5 | Mix and Use | Mix the final suspension evenly. Use sonication if needed. For optimal results, use freshly prepared formulations [1]. |
The table below consolidates key physicochemical and biological activity data for this compound from the search results [1] [3] [4].
| Parameter | Value | Description / Conditions |
|---|---|---|
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ | - |
| Molecular Weight | 372.78 g/mol | - |
| CAS Number | 1035638-91-5 | - |
| Solubility (DMSO) | ~25-65 mg/mL | ~67.06 - 174.37 mM; sonication and warming to 60°C may be required [1] [4]. |
| Biological Activity (Ki) | 0.14 nM 0.18 nM | Against EGFR-L858R/T790M mutant Against Wild-Type (WT) EGFR [1] [3] |
| Cellular Activity (IC₅₀) | 6.6 nM 5.8 nM | Inhibits autophosphorylation of EGFR-L858R/T790M in H1975 cells Inhibits autophosphorylation of WT-EGFR in A549 cells [1] [3] |
The following diagram illustrates the preparation workflow. The process involves two parallel streams that are combined to create the final dosing formulation.
The table below summarizes the core properties of PF-6274484:
| Property | Description / Value |
|---|---|
| Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] [2] |
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [3] [1] [4] |
| Molecular Weight | 372.78 g/mol [3] [1] [4] |
| CAS Number | 1035638-91-5 [3] [1] [4] |
| Purity | ≥98% (HPLC) [1] [2] |
| Biochemical Activity (Kᵢ) | 0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT-EGFR) [3] [4] |
| Cellular Activity (IC₅₀) | 6.6 nM (Autophosphorylation in H1975 cells), 5.8 nM (Autophosphorylation in A549 cells) [3] [4] |
The following diagram illustrates the irreversible covalent inhibition mechanism of this compound. The inhibitor first binds reversibly to the ATP-binding pocket before forming a permanent covalent bond with a specific cysteine residue (Cys797) [5].
Prepare a 20 mg/mL stock solution in DMSO [3]. This can be diluted for in vitro experiments.
Use these formulas to calculate solution concentrations. Molecular Weight (MW) of this compound is 372.78 g/mol [3].
Example Calculations:
| To Prepare | Mass | Solvent (DMSO) | Concentration |
|---|---|---|---|
| 10 mL of 10 mM stock | 37.3 mg | 10 mL | 10 mM |
| 1 mL of 5 mM working solution | 1.86 mg | 1 mL | 5 mM |
This protocol is based on experiments in H1975 (EGFR-L858R/T790M) and A549 (WT-EGFR) tumor cells [3] [4].
This compound is a potent, irreversible epidermal growth factor receptor (EGFR) kinase inhibitor that covalently modifies cysteine residues in the ATP-binding pocket of both wild-type and mutant EGFR forms. This covalent mechanism enables sustained target engagement by resisting displacement by high intracellular ATP concentrations and requiring new protein synthesis to reverse inhibition. This compound demonstrates exceptional potency with inhibition constant (Ki) values of 0.14 nM and 0.18 nM for EGFR-L858R/T790M and wild-type EGFR, respectively. In cellular contexts, it inhibits autophosphorylation of mutant and wild-type EGFR in tumor cells with IC₅₀ values of 6.6 nM and 5.8 nM, respectively [1] [2]. These characteristics make this compound a valuable chemical probe for investigating EGFR signaling in cancer models and for studying covalent inhibitor pharmacology.
Physical Properties: this compound is supplied as a light yellow to orange or white to light brown solid powder with molecular formula C₁₈H₁₄ClFN₄O₂ and molecular weight of 372.78 g/mol [3] [2]. The compound has a calculated exact mass of 372.078 and features an acrylamide functional group that serves as the Michael acceptor for covalent bond formation with target cysteine residues [4].
Solubility and Stability: The compound demonstrates good solubility in DMSO (up to 20-25 mg/mL, approximately 67 mM) but limited aqueous solubility [3] [2]. For long-term storage, the powder should be kept at -20°C, protected from light and moisture. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C or for 1 month at -20°C [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ | [2] |
| Molecular Weight | 372.78 g/mol | [2] |
| CAS Number | 1035638-91-5 | [3] [1] [2] |
| Purity | ≥98% (HPLC) | [3] [1] |
| Solubility in DMSO | 20-25 mg/mL (~67 mM) | [3] [2] |
| Appearance | Light yellow to orange or white to light brown powder | [3] [2] |
| Storage Conditions | Powder: -20°C; Stock solutions: -80°C (6 months) | [2] |
Primary Stock Solution: For most applications, prepare a 10 mM stock solution by dissolving 3.73 mg of this compound powder in 1.0 mL of anhydrous DMSO. This concentration provides adequate solubility while minimizing DMSO concentration in final cellular assays.
Concentration Verification: While not routinely necessary for most applications, concentration can be verified by UV spectrophotometry using the compound's molar extinction coefficient at its λmax (if available).
Proper aliquoting is critical for maintaining compound integrity. Storage at -80°C in tightly sealed vials prevents both moisture absorption and oxidative degradation. Avoid repeated freeze-thaw cycles (more than 2-3 cycles) as they can accelerate compound degradation and potentially affect experimental reproducibility [2].
Intermediate Dilution Scheme: For cellular assays, prepare a 100 μM intermediate solution by diluting 10 μL of 10 mM stock into 990 μL of appropriate buffer or culture medium. This intermediate can be further diluted to generate the desired concentration range while keeping final DMSO concentrations ≤0.1% (v/v), which is generally non-toxic to most cell types [2].
Table 2: Standard Dilution Scheme for Cellular Assays
| Final Desired Concentration | Volume of 10 mM Stock to Dilute | Final Volume | Final DMSO Concentration |
|---|---|---|---|
| 10 μM | 10 μL | 10 mL | 0.1% |
| 1 μM | 10 μL of 100 μM intermediate | 10 mL | 0.1% |
| 100 nM | 100 μL of 100 μM intermediate | 10 mL | 0.1% |
| 10 nM | 1 mL of 1 μM intermediate | 10 mL | 0.1% |
| 1 nM | 100 μL of 1 μM intermediate | 10 mL | 0.1% |
For in vivo applications, this compound can be prepared in a suspension formulation using 2.08 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline). Prepare this formulation by first creating a clear DMSO stock solution (20.8 mg/mL), then sequentially adding it to the SBE-β-CD/saline solution with thorough mixing. The 20% SBE-β-CD in saline should be prepared fresh by dissolving 2 g SBE-β-CD in 10 mL saline [2].
Cell Line Selection: For wild-type EGFR studies, use A431 human epidermoid carcinoma cells or A549 tumor cells. For mutant EGFR (L858R/T790M) investigations, H1975 non-small cell lung cancer cells are appropriate [2].
Treatment Protocol:
Expected Results: IC₅₀ values should be approximately 5.8 nM for wild-type EGFR in A549 cells and 6.6 nM for mutant EGFR in H1975 cells [2].
Cellular Pretreatment: For evaluating irreversible target engagement, pre-treat cells with this compound (0.001-10 μM) for 1 hour, followed by extensive washing to remove unbound compound. Monitor EGFR phosphorylation status over time (0-24 hours) to demonstrate sustained inhibition compared to reversible inhibitors [4].
Competitive ABPP Analysis: As described in the proteomic profiling study, competitive activity-based protein profiling can be performed by pre-treating cells with this compound (10 μM, 30 minutes) followed by treatment with alkyne-conjugated probe 3 (0.001-10 μM, 1 hour). Click chemistry with azide-rhodamine enables visualization of specific target engagement [4].
Figure 1: Experimental workflow for assessing EGFR autophosphorylation inhibition by this compound in cellular models
Critical Window: Research indicates that covalent kinase inhibitors like this compound exhibit defined selectivity windows. At concentrations ≤100 nM, the compound primarily engages EGFR with limited off-target effects. However, at higher concentrations (≥1 μM), substantial proteome-wide reactivity occurs, leading to potential kinase target-independent effects [4].
Optimization Strategy: For specific EGFR inhibition, use the lowest effective concentration determined through dose-response studies. The recommended starting concentration range is 10-100 nM for cellular assays, with careful titration to avoid non-specific effects [4].
ABPP-SILAC Methodology: As detailed in the PMC study, comprehensive target mapping can be performed using activity-based protein profiling coupled with stable isotope labeling with amino acids in cell culture (ABPP-SILAC). This approach enables global mapping of both specific and non-specific targets of covalent kinase inhibitors in human cells [4].
Key Findings: The ABPP-SILAC analysis revealed that this compound exhibits off-target interactions with several kinases beyond EGFR (including ERBB2) and surprisingly, multiple non-kinase proteins possessing conserved, active-site cysteines. Researchers should consider these potential off-targets when interpreting results from phenotypic assays [4].
Figure 2: Concentration-dependent selectivity profile of this compound, demonstrating the narrow window for specific target engagement
Precipitation Issues: If compound precipitation occurs in aqueous solutions, consider using freshly prepared stock solutions and ensure sequential dilution from DMSO stock rather than direct addition of concentrated stock to aqueous buffer. For in vivo studies, the SBE-β-CD formulation significantly improves solubility [2].
Reduced Potency: Significant deviation from expected IC₅₀ values may indicate compound degradation. Check stock solution age and storage conditions. This compound contains a reactive Michael acceptor that can degrade over time, particularly with improper storage [3] [2].
Cellular Toxicity: Unexpected cytotoxicity at low concentrations (<100 nM) may indicate off-target effects. Include appropriate controls and consider using the competitive ABPP method to verify target specificity [4].
Time Course Studies: For irreversible inhibitors like this compound, include time-dependent inhibition assays to distinguish from reversible inhibitors. Pre-incubate the inhibitor with cells or lysates for varying time periods (0-120 minutes) before adding ATP to assess the time-dependent nature of inhibition [4].
Positive Controls: Include reversible EGFR inhibitors (e.g., gefitinib) as controls to demonstrate the irreversible mechanism of this compound through washout experiments where inhibition persists after compound removal [4].
This compound represents a valuable chemical tool for specific and sustained EGFR inhibition when used within its defined selectivity window. The protocols outlined herein provide researchers with comprehensive guidance for compound preparation, cellular application, and interpretation of results. Particular attention should be paid to maintaining concentrations ≤100 nM for selective EGFR inhibition and utilizing appropriate controls to distinguish target-specific from off-target effects. Following these detailed application notes will enable more reliable and reproducible investigation of EGFR signaling and covalent inhibitor mechanisms in cancer models.
1. Introduction PF-6274484 is a potent, covalent (irreversible) inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) [1] [2]. It is designed to form a permanent covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to sustained suppression of kinase activity and downstream signaling [3]. This makes it a valuable tool for investigating EGFR-driven oncogenesis, resistance mechanisms, and the biology of mutant EGFR.
2. Key Biochemical and Cellular Characteristics this compound demonstrates high potency against both wild-type and mutant forms of EGFR, particularly the oncogenic L858R/T790M double mutant which is a common resistance mutation in non-small cell lung cancer [1].
Table 1: Summary of this compound Potency Data
| Parameter | Target | Value | Experimental Context |
|---|---|---|---|
| Kᵢ (Inhibition Constant) | EGFR (WT) | 0.18 nM | Biochemical assay [1] |
| Kᵢ (Inhibition Constant) | EGFR-L858R/T790M | 0.14 nM | Biochemical assay [1] |
| IC₅₀ (Cellular Autophosphorylation) | EGFR (WT) | 5.8 nM | A549 tumor cells [1] [2] |
| IC₅₀ (Cellular Autophosphorylation) | EGFR-L858R/T790M | 6.6 nM | H1975 tumor cells [1] |
| Molecular Weight | - | 372.78 g/mol | - [1] [2] |
| CAS Number | - | 1035638-91-5 | - [1] [2] |
3. Mechanism of Action and Signaling Pathway this compound acts as an ATP-competitive inhibitor that exploits a covalent mechanism. Its reactive acrylamide group forms a covalent bond with the thiol group of Cys797 in EGFR's kinase domain, permanently inactivating the receptor and blocking its downstream signaling cascades, such as the MAPK pathway [3].
The diagram below illustrates the pathway of EGFR signaling inhibition by this compound.
Protocol 1: Inhibiting EGFR Autophosphorylation in Tumor Cell Lines
This protocol details a method to assess the cellular potency of this compound by measuring its inhibition of EGFR autophosphorylation, adapted from competitive ABPP (Activity-Based Protein Profiling) principles [4].
1. Reagents and Materials
2. Procedure 1. Cell Culture & Seeding: Maintain cells in standard conditions. Seed cells into multi-well plates at a density that will reach 70-80% confluence at the time of treatment. 2. Serum Starvation: After 24 hours, replace the growth medium with serum-free starvation medium. Incubate for 12-24 hours to synchronize cells and quiesce signaling. 3. Compound Treatment: * Prepare a dilution series of this compound in starvation medium (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%). * Aspirate the starvation medium and add the compound-containing medium. * Include a vehicle control (0.1% DMSO) and a positive control for inhibition if available. * Incubate for a predetermined time (e.g., 2-4 hours) at 37°C. 4. EGF Stimulation (Optional): To maximize phospho-EGFR signal, stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes after compound pre-treatment. 5. Cell Lysis: Place the plate on ice, quickly aspirate the medium, and wash cells with cold PBS. Add ice-cold lysis buffer to each well. Incubate on ice for 10-15 minutes, then scrape and collect the lysates. 6. Analysis: Clarify lysates by centrifugation. Determine protein concentration. Analyze phospho-EGFR and total EGFR levels by Western Blotting or an ELISA-based phospho-protein assay.
3. Data Analysis * Quantify the band intensity from Western blots or the signal from ELISA. * Normalize the phospho-EGFR signal to the total EGFR signal for each sample. * Express the normalized values as a percentage of the vehicle control. * Plot the percentage inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: General Kinase Selectivity Profiling via Competitive ABPP
This protocol outlines a broader strategy to identify specific "on-target" and "off-target" interactions of covalent kinase inhibitors like this compound across the proteome, using methodology described in [4].
1. Reagents and Materials
2. Experimental Workflow The following diagram summarizes the key steps in the competitive ABPP workflow.
3. Detailed Steps 1. Sample Preparation: Prepare lysates from your cell line of interest or use live cells. 2. Competition: Pre-treat samples with either this compound (e.g., 10 µM) or DMSO vehicle for 30 minutes. 3. Probe Labeling: Treat both samples with the clickable probe (e.g., 1 µM) for 1 hour. 4. Click Chemistry Conjugation: * Lyse the cells (if using live cells). * React the probe-labeled proteome with the Azide-Rhodamine tag using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. 5. Visualization and Analysis: * Separate the proteins by SDS-PAGE. * Visualize labeled proteins using an in-gel fluorescence scanner. * Specific targets of this compound are identified as protein bands whose fluorescence is diminished in the this compound pre-treated sample compared to the DMSO control.
This compound is a high-affinity, irreversible covalent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) kinase. It functions by forming a covalent bond with a cysteine residue (Cys797) within the ATP-binding pocket of EGFR, leading to sustained kinase inhibition. This mechanism is particularly valuable for overcoming resistance mutations in non-small cell lung cancer (NSCLC), such as the T790M mutation. This compound demonstrates potent activity against both wild-type and mutant forms of EGFR, including the double mutant L858R/T790M, which is commonly associated with acquired resistance to first-generation EGFR inhibitors [1] [2].
The following tables summarize the key biochemical and cellular activity data for this compound.
Table 1: Biochemical Inhibition Constants (Ki) of this compound
| EGFR Variant | Ki (nM) | Description |
|---|---|---|
| EGFR-L858R/T790M | 0.14 nM | Resistance-associated double mutant |
| Wild-Type (WT) EGFR | 0.18 nM | Wild-type form of the receptor |
Source: [1] [2]. The Ki value represents the inhibition constant, where a lower number indicates higher binding affinity.
Table 2: Cellular Potency (IC50) of this compound in Tumor Cell Lines
| Cell Line | EGFR Status | Assay Readout | IC50 Value |
|---|---|---|---|
| H1975 | L858R/T790M | Autophosphorylation | 6.6 nM |
| A549 | Wild-Type (WT) | Autophosphorylation | 5.8 nM |
Source: [1] [2]. IC50 is the half-maximal inhibitory concentration, measuring cellular potency.
This protocol details the methodology for assessing the inhibition of EGFR auto-phosphorylation by this compound in cultured tumor cell lines, a critical functional assay for determining cellular potency.
ABPP is a powerful chemoproteomic method used to comprehensively map the on- and off-targets of covalent kinase inhibitors like this compound across the proteome [3].
The workflow for the ABPP protocol is summarized in the following diagram:
The EGFR pathway is a critical regulator of cell growth, survival, and proliferation. The diagram below illustrates the core signaling cascade and the mechanism of covalent inhibition by this compound.
As shown, ligand binding induces EGFR dimerization and activation, triggering downstream signaling cascades like MAPK and PI3K/AKT that promote oncogenic processes. This compound enters the ATP-binding pocket and forms a permanent covalent bond with cysteine residue 797 (Cys797), thereby irreversibly inactivating the kinase and blocking signal transduction [4] [5].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High background in Western Blot | Incomplete blocking or antibody non-specificity. | Optimize blocking conditions (e.g., use 5% BSA), titrate antibodies, and increase wash stringency. |
| Low signal in ABPP | Inefficient click chemistry reaction or probe degradation. | Freshly prepare sodium ascorbate and CuSO4 solutions. Ensure probe is stored correctly and used within its stability period. |
| Poor IC50 curve fit | Insufficient data points or incorrect concentration range. | Test a wider range of compound concentrations with more replicates around the expected IC50. |
| High off-target reactivity in ABPP | Compound concentration is too high. | Reduce the working concentration of this compound to stay within the selective window identified in competitive ABPP experiments [3]. |
PF-6274484 is a high-affinity, irreversible covalent inhibitor that specifically targets the epidermal growth factor receptor (EGFR) kinase domain. This small molecule inhibitor features a covalent binding mechanism that enables it to form a permanent bond with cysteine residues within the ATP-binding pocket of EGFR, resulting in sustained kinase inhibition even after removal of the compound. This compound demonstrates remarkable potency with a dissociation constant (Ki) of 0.14 nM, highlighting its strong binding affinity for the EGFR kinase domain [1].
The biological activity of this compound is characterized by its effective inhibition of EGFR autophosphorylation in cellular models. It exhibits dual inhibitory capability against both wild-type EGFR in A549 lung carcinoma cells (IC50 = 5.8 nM) and the double mutant EGFRL858R/T790M in H1975 non-small cell lung cancer cells (IC50 = 6.6 nM) [1] [2] [3]. This balanced potency against both wild-type and mutant EGFR variants is particularly valuable for investigating resistance mechanisms in EGFR-driven cancers, making this compound an excellent research tool for studying EGFR signaling dynamics and inhibition.
Cell Line Selection: Choose appropriate cell models based on research objectives. For wild-type EGFR studies, A549 cells (human lung carcinoma) are recommended, while H1975 cells (expressing EGFRL858R/T790M mutant) are suitable for investigating T790M-mediated resistance mechanisms [1]. Maintain cells in recommended media and passage regularly to ensure optimal growth characteristics.
Treatment Conditions: Prepare a 10 mM stock solution of this compound in DMSO and aliquot for long-term storage at -80°C. Avoid repeated freeze-thaw cycles to maintain compound stability. For phosphorylation inhibition studies, serum-starve cells for 16-24 hours before treatment to minimize basal EGFR activation, then treat with this compound across a concentration range (1-100 nM) for 2-4 hours followed by EGF stimulation (50-100 ng/mL for 10-15 minutes) to activate EGFR signaling [1] [2].
Control Requirements: Include negative controls (vehicle-treated, e.g., 0.1% DMSO), positive controls (EGF-stimulated without inhibitor), and experimental samples (EGF-stimulated with this compound). These controls are essential for interpreting phosphorylation inhibition efficacy and compound specificity.
Protein Extraction: Use RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors. Place culture dishes on ice, remove media, rinse with cold PBS, and add appropriate volume of lysis buffer (typically 100-200 μL for a 6-well plate). Scrape cells and transfer lysates to microcentrifuge tubes [4].
Clarification and Quantification: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to remove insoluble material. Transfer supernatant to new tubes and determine protein concentration using BCA or Bradford assay with a standard curve of R² ≥ 0.99 for accurate quantification [4]. Adjust concentrations with lysis buffer to normalize across samples, then add loading buffer and heat denature at 98°C for 2 minutes.
Gel Selection and Loading: Utilize 4-12% Bis-Tris gradient gels for optimal separation of EGFR, which migrates at approximately 175 kDa [5] [4]. Choose MES buffer for proteins between 3.5-160 kDa or MOPS buffer for higher molecular weight proteins. Load 15-30 μg of total protein per lane alongside pre-stained molecular weight markers. Include a positive control (e.g., recombinant EGFR protein) to confirm antibody specificity [4].
Electrophoresis Conditions: Run gels at 80V for initial 4 minutes to ensure uniform protein entry into the gel matrix, then increase to 180V for approximately 50 minutes or until the dye front reaches the bottom. Maintain consistent temperature to prevent "smiling" effects where middle samples run faster than outer lanes [4].
Protein Transfer: Employ wet transfer systems for optimal efficiency with EGFR's molecular weight, using nitrocellulose or PVDF membranes. For wet transfer, assemble the gel-membrane sandwich with filter paper and fiber pads, then transfer at 100V for 60-90 minutes in cold room with stirring. Validate transfer efficiency using reversible protein stains like Ponceau S or specialized fluorescent total protein stains [6].
Membrane Blocking: Block membranes for 1 hour at room temperature with commercial blocking buffers (e.g., Thermo Scientific SuperBlock) or 5% non-fat dry milk in TBST. Commercial blockers often provide superior signal-to-noise ratios compared to traditional milk for phospho-protein detection [6].
Antibody Incubations: Employ the indirect detection method using primary antibodies specific for phosphorylated EGFR, followed by fluorophore-conjugated secondary antibodies. This approach provides signal amplification and greater flexibility than direct detection methods [6]. The table below summarizes recommended antibody dilutions and conditions:
Table 1: Antibody Specifications for EGFR Phosphorylation Analysis
| Target | Antibody | Dilution | Incubation | Specificity |
|---|---|---|---|---|
| p-EGFR (Ser1046/1047) | Phospho-EGF Receptor (Ser1046/1047) Antibody #2238 | 1:1000 | Overnight at 4°C | Detects EGFR only when phosphorylated at Ser1046/1047 [5] |
| Total EGFR | Pan-EGFR antibody | 1:1000 | Overnight at 4°C | Detects EGFR regardless of phosphorylation status |
| Secondary Antibody | IRDye fluorescent secondary | 1:15,000 | 1 hour at RT | Species-matched to primary antibody host |
Normalization Strategy: Implement total protein normalization (TPN) as the gold standard for quantitative western blotting. This approach normalizes target protein signals to the total protein in each lane, addressing variability from uneven loading and transfer more reliably than housekeeping proteins (GAPDH, β-actin) whose expression can vary with experimental conditions [7].
Quantitative Analysis: Use imaging software to quantify band intensities. Calculate the phosphorylated EGFR (p-EGFR) to total EGFR ratio for each sample, then normalize these ratios to the vehicle control (set to 100%). Dose-response curves can be generated by plotting normalized p-EGFR percentages against this compound concentration on a logarithmic scale to determine IC50 values [4].
Table 2: Quantitative Parameters for this compound EGFR Inhibition
| Parameter | Value | Experimental Context | Significance |
|---|---|---|---|
| Ki | 0.14 nM | EGFR kinase binding [1] [3] | Measures binding affinity to EGFR kinase domain |
| IC50 (wild-type EGFR) | 5.8 nM | A549 cells, autophosphorylation inhibition [1] | Potency against wild-type EGFR in cellular context |
| IC50 (EGFRL858R/T790M) | 6.6 nM | H1975 cells, autophosphorylation inhibition [1] | Potency against resistant EGFR mutant |
| Molecular Weight | 372.78 Da | C18H14ClFN4O2 [1] [2] [3] | Chemical property for stock solution preparation |
Data Validation: Confirm that this compound treatment shows a dose-dependent reduction in EGFR phosphorylation while total EGFR levels remain constant. The similar IC50 values for wild-type and mutant EGFR indicate consistent inhibitory profiles across EGFR variants [1].
Contextual Considerations: Recognize that EGFR expression and phosphorylation do not always correlate directly in all cellular models. Some cell lines demonstrate high EGFR expression with low phosphorylation, while others show significant phosphorylation with moderate expression levels [8]. This emphasizes the importance of measuring both parameters when evaluating EGFR inhibitory compounds.
High Background Signal: Optimize blocking conditions by testing different blockers (commercial blockers vs. BSA vs. milk) and increasing wash stringency (include 0.05% Tween-20 in TBST). Ensure adequate dilution of primary and secondary antibodies [6].
Weak or No Signal: Verify antibody specificity using positive controls, including EGF-stimulated samples without inhibitor. Check antigen compatibility with fixation methods and ensure adequate protein transfer by staining membrane for total protein [6] [4].
Inconsistent Replicates: Standardize sample preparation and treatment conditions across replicates. Use freshly prepared inhibitors and stimulation agents, and ensure consistent cell confluence across experiments (typically 70-80%) [4].
Linearity Validation: Perform a protein loading curve (e.g., 5-30 μg) to confirm linear detection range for both target and reference proteins before quantitative experiments [7] [4].
Transfer Efficiency: For high molecular weight proteins like EGFR (175 kDa), extend transfer time or use high-molecular weight transfer protocols to ensure complete migration from gel to membrane [6].
Antibody Validation: Include ligand-stimulated samples without inhibitor as positive controls for phosphorylation detection, and genetically modified controls (EGFR-knockout cells) when possible to confirm antibody specificity [5].
The following diagram illustrates EGFR signaling and this compound's mechanism of action, created using Graphviz DOT language:
The experimental workflow for assessing this compound activity is summarized below:
This compound represents a valuable research tool for investigating EGFR signaling dynamics and inhibition mechanisms. The protocols outlined herein provide a robust framework for quantifying EGFR phosphorylation inhibition using western blot methodologies. The quantitative data generated through these methods supports drug discovery efforts and mechanistic studies of EGFR pathway modulation. Following these detailed application notes with appropriate controls and normalization strategies will yield reproducible, publication-quality data on EGFR inhibition kinetics and potency, contributing to the understanding of targeted kinase inhibition in cancer research.
The table below summarizes key experimental data for PF-6274484, which illustrates its high potency.
| Property | Value | Experimental Context |
|---|---|---|
| Ki (EGFR L858R/T790M) | 0.14 nM | Inhibition constant for mutant EGFR [1] [2] |
| Ki (EGFR WT) | 0.18 nM | Inhibition constant for wild-type EGFR [1] |
| Cellular IC50 (EGFR L858R/T790M) | 6.6 nM | Autophosphorylation in H1975 tumor cells [1] [2] |
| Cellular IC50 (EGFR WT) | 5.8 nM | Autophosphorylation in A549 tumor cells [1] [2] |
| Molecular Weight | 372.78 g/mol | [1] [2] |
| Chemical Formula | C₁₈H₁₄ClFN₄O₂ | [1] [2] |
| CAS Number | 1035638-91-5 | [1] [2] |
This compound follows a two-step mechanism. It first reversibly binds to the ATP-binding pocket of EGFR, then its Michael acceptor warhead reacts with the thiol group of Cys797 to form an irreversible covalent adduct [3]. The diagram below illustrates this process.
Diagram Title: Two-Step Mechanism of this compound Covalent Inhibition
This protocol determines the inhibition constants (Ki) and the rate of covalent bond formation (kinact) [3].
kinact/Ki.This protocol measures the concentration-dependent inhibition of EGFR autophosphorylation in whole cells [1] [2].
This protocol assesses the proteome-wide selectivity of this compound by identifying specific off-targets [4]. The workflow is shown in the diagram below.
Diagram Title: Activity-Based Protein Profiling Workflow
This compound is a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It functions through a covalent mechanism by reacting with cysteine residues within the ATP-binding pocket of the kinase domain. This compound inhibits autophosphorylation of both wild-type and mutant EGFR in tumor cells, making it a valuable tool compound for oncological research and a candidate for guiding the development of targeted cancer therapeutics [1] [2].
The molecular formula of this compound is C₁₈H₁₄ClFN₄O₂, and it has a molecular weight of 372.78 g/mol [2]. It is supplied as a white to light brown powder with a purity of ≥98% as determined by HPLC analysis. For laboratory use, it is soluble in DMSO at a concentration of 20 mg/mL and should be stored at room temperature [1].
This compound belongs to the class of irreversible kinase inhibitors that feature an α,β-unsaturated amide electrophile (a Michael acceptor). This functional group allows the compound to form a permanent covalent bond with nucleophilic cysteine residues in the active site of the target kinase. Specifically, this compound covalently modifies cysteine residues located in the ATP-binding pocket of EGFR, leading to sustained kinase inhibition even in the presence of high intracellular ATP concentrations [3].
The inhibition of EGFR autophosphorylation disrupts downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and migration. This targeted inhibition is particularly relevant in cancers driven by EGFR mutations [1].
The following diagram illustrates the covalent inhibition mechanism of this compound and its cellular consequences.
This compound demonstrates high potency against EGFR. The table below summarizes its key biochemical and pharmacological properties.
Table 1: Biochemical Activity Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (Wild-Type EGFR) | 5.8 nM | Inhibition of autophosphorylation in tumor cells [1] |
| IC₅₀ (Mutant EGFR) | 6.6 nM | Inhibition of autophosphorylation in tumor cells [1] |
| Purity | ≥98% (HPLC) | Quality control analysis [1] |
| Solubility | 20 mg/mL (clear) | In DMSO [1] |
Activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry has been employed to define the proteome-wide selectivity of covalent kinase inhibitors like this compound. These studies reveal that this compound, along with other covalent inhibitors, has a defined selectivity window. Within this concentration range, the inhibitor engages its intended target (EGFR) and a limited set of specific off-targets. However, exceeding this window leads to widespread, non-specific proteome reactivity and potential target-independent cellular toxicity [3].
Table 2: Proteome-Wide Selectivity of Covalent Kinase Inhibitors like this compound
| Specific On-Targets | Specific Off-Targets | Non-Specific Reactivity |
|---|---|---|
| EGFR (Primary target) | ERBB2, BLK, TEC (Kinases) | Occurs at high concentrations |
| Selected non-kinase proteins with conserved active-site cysteines | Leads to kinase target-independent cell death |
This section provides a detailed methodology for confirming the covalent modification of EGFR by this compound using intact protein mass spectrometry, a standard technique in covalent drug discovery [4].
Objective: To confirm the formation of a covalent adduct between this compound and the EGFR kinase domain by observing a corresponding mass shift in the intact protein.
Materials and Reagents:
Procedure:
Preparation of Solutions:
Reaction Setup:
Sample Desalting:
LC-MS Analysis:
Data Analysis:
Troubleshooting Notes:
Objective: To precisely identify the specific cysteine residue(s) in EGFR that are covalently modified by this compound.
Procedure Overview:
The following flowchart outlines the complete workflow for characterizing this compound, from cellular treatment to target identification.
This compound serves as a powerful chemical probe for investigating EGFR-dependent signaling in cancer models. The covalent mechanism of this compound offers significant advantages, including prolonged target engagement and high potency, which are desirable properties for both basic research and drug development [3].
However, the reactivity of its electrophilic warhead necessitates careful experimental design. Researchers must be aware of the compound's selectivity window and use it at appropriate concentrations to minimize off-target effects [3]. The chemoproteomic methods outlined in these protocols provide a framework for rigorously characterizing these on- and off-target interactions on a proteome-wide scale [3] [4] [5].
The table below summarizes the key chemical and biological characteristics of PF-6274484.
| Property | Description |
|---|---|
| Chemical Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [1] |
| Molecular Weight | 372.78 [2] [1] |
| Formula | C18H14ClFN4O2 [2] [1] |
| CAS Number | 1035638-91-5 [2] [1] [3] |
| Solubility | 20 mg/mL in DMSO [2] [3] |
| Target | EGFR Kinase [2] [4] [3] |
| Inhibition Constant (Ki) | 0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT EGFR) [4] |
| Cellular IC50 | 5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [2] [4] |
| Mechanism | Irreversible covalent binding to Cys797 in the ATP-binding pocket [2] [5] [3] |
This compound is classified as a covalent irreversible inhibitor. Its mechanism involves a Michael addition reaction [6]. The compound's core structure binds competitively in the ATP-binding pocket, while its α,β-unsaturated amide electrophile (Michael acceptor) forms a permanent covalent bond with the thiol group of cysteine 797 (Cys797) in EGFR's catalytic domain [2] [5] [3]. This interaction effectively blocks ATP binding and subsequent autophosphorylation and activation of the receptor [2] [3].
This protocol utilizes Activity-Based Protein Profiling (ABPP) to quantitatively measure the engagement of this compound with its intended kinase targets in a complex proteome [6].
Workflow Overview: The diagram below illustrates the key steps of the competitive ABPP protocol.
Materials and Reagents:
Step-by-Step Procedure:
This protocol evaluates the functional consequences of EGFR inhibition by measuring the reduction in receptor autophosphorylation in intact cells.
Workflow Overview: The following diagram outlines the protocol for treating live cells and analyzing phospho-EGFR levels.
Materials and Reagents:
Step-by-Step Procedure:
The tables below summarize expected experimental outcomes and key off-targets.
| Assay Type | Experimental System | Key Readout | Expected Potency (IC50) |
|---|---|---|---|
| Target Engagement (ABPP) | A431 Cell Lysate | Blockade of EGFR probe labeling | Low nanomolar range [6] |
| Cellular Activity | A549 Cells (WT EGFR) | Inhibition of EGFR autophosphorylation | ~5.8 nM [2] [4] |
| Cellular Activity | H1975 Cells (L858R/T790M EGFR) | Inhibition of EGFR autophosphorylation | ~6.6 nM [2] [4] |
| Protein Target | Protein Class | Inhibitor | Notes |
|---|---|---|---|
| ERBB2 (HER2) | Kinase | This compound, Ibrutinib | Known off-target within the same kinase family [6] |
| BLK | Kinase | Ibrutinib | Off-target of other covalent inhibitors [6] |
| TEC | Kinase | Ibrutinib | Off-target of other covalent inhibitors [6] |
| Non-Kinase Proteins | Various | General covalent inhibitors | Proteins with conserved, functional cysteines in their active sites [6] |
This compound is a potent and versatile tool for probing EGFR biology, particularly for studying resistant mutants like T790M. By following the detailed protocols for assessing target engagement and functional activity, and by carefully considering its selectivity profile, researchers can effectively utilize this compound in their investigations of EGFR-driven signaling and tumorigenesis.
This compound is an investigational, irreversible covalent inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) [1]. Its high potency is achieved through covalent bonding to a cysteine residue (Cys797) within the EGFR kinase domain [2].
The table below summarizes its key biochemical and cellular activity data:
| Property | Description | Value | Reference |
|---|---|---|---|
| Mechanism of Action | Irreversible covalent inhibitor of EGFR kinase [3] [1] | — | — |
| Biochemical Potency (Ki) | EGFR-L858R/T790M Mutant | 0.14 nM [4] | |
| Wild-Type EGFR (WT) | 0.18 nM [4] | ||
| Cellular Potency (IC₅₀) | Autophosphorylation in H1975 cells (EGFR-L858R/T790M) | 6.6 nM [4] [3] | |
| Autophosphorylation in A549 cells (EGFR-WT) | 5.8 nM [4] [3] | ||
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [4] [3] | — | — |
| CAS Number | 1035638-91-5 [4] [5] | — | — |
This protocol outlines the use of this compound to assess its effect on the viability and proliferation of tumor cells in a 2D culture system, using the MTS assay as a common endpoint.
The entire experimental workflow is visualized in the following diagram:
To ensure robust and reproducible results, pay close attention to the following:
This compound is a powerful tool for probing EGFR-driven oncogenesis. The protocol detailed here, centered on a cell viability assay, allows for the quantitative assessment of its inhibitory effects. By carefully following this guide and adhering to the critical technical considerations, researchers can reliably generate data on the potency and efficacy of this covalent EGFR inhibitor.
| Parameter | Specification |
|---|---|
| CAS Number | 1035638-91-5 [1] |
| Molecular Formula | C({18})H({14})ClFN({4})O({2}) [1] |
| Molecular Weight | 372.78 [1] |
| Purity | ≥98% (HPLC) [1] |
| Recommended Storage | Store at -20°C [1] |
| Biological Activity | High affinity and potent covalent EGFR kinase inhibitor (K(i) = 0.14 nM). Inhibits autophosphorylation of WT and mutant EGFR in tumor cells (IC({50}) values are 5.8 and 6.6 nM, respectively) [1] |
The search results do not contain explicit step-by-step protocols for using this compound. However, you can infer critical handling procedures from the biological activity and storage information.
The following workflow outlines a systematic approach to troubleshoot issues with this compound in your experiments, based on the limited available information and general best practices.
Given the limited public data, a rigorous and careful approach is necessary when working with this compound.
The table below summarizes key information for handling this compound, which is crucial for designing stability studies. [1]
| Property | Detail |
|---|---|
| Chemical Name | N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide [1] |
| CAS Number | 1035638-91-5 [1] |
| Molecular Weight | 372.78 g/mol [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
| Solubility in DMSO | ~25 mg/mL (~67 mM) [1] |
Since substance-specific data is unavailable, you can establish the stability profile for this compound in your specific formulation by following a standardized protocol. The workflow below outlines the key stages of this process.
Here is a detailed methodology based on regulatory guidance and industry practice. [2]
After each planned cycle, the product should be tested using stability-indicating methods. The table below outlines the key quality attributes to assess. [2]
| Category | Specific Tests | Evaluation Criteria |
|---|---|---|
| Physical Stability | Appearance, Color, Clarity, Homogeneity | No precipitation, phase separation, or color change relative to control. [2] |
| Chemical Stability | Assay/Potency, Related Substances/Degradation Products | Meets pre-defined acceptance criteria for potency (e.g., 90-110%) with no significant new degradants. [2] |
| Functional Stability | pH, Dissolution (for solids) | No significant shifts in pH or dissolution profile. [2] |
Q: Why is a freeze-thaw study critical for a compound like this compound? A: The structural and functional integrity of small-molecule inhibitors can be compromised by physical processes like precipitation or chemical degradation upon freezing and thawing. Verifying stability ensures that the potency and consistency of your experimental results are not affected by pre-analytical handling. [2]
Q: My this compound solution precipitated after one freeze-thaw cycle. What can I do? A: This is a common challenge. Consider these formulation adjustments:
Q: How should I store my this compound stock solution for long-term use? A: Based on the supplier's information, stock solutions in DMSO are most stable at -80°C for up to 6 months. For short-term use, -20°C for one month is acceptable. Always aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles of the main stock. [1]
The table below summarizes key physicochemical and handling data for PF-6274484 gathered from supplier documentation.
| Property | Specification / Value | Source / Context |
|---|---|---|
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ | [1] [2] |
| Molecular Weight | 372.78 g/mol | [1] [2] |
| Purity | ≥98% (HPLC) | [1] [3] [2] |
| Physical Form | White to light brown or light yellow to orange solid powder | [3] [2] |
| Solubility in DMSO | ~20-25 mg/mL (clear solution) | [3] [2] |
| Recommended Storage | Store powder at -20°C; prepare fresh solutions when possible. | [1] [2] |
Here are answers to common questions and steps to resolve precipitation issues.
Q: Why does my this compound solution form a precipitate, and how can I re-dissolve it?
Q: How can I prevent precipitation when preparing stock solutions for experiments?
This protocol outlines a method for preparing a stock solution suitable for further dilution in cellular assays.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
Procedure:
The diagram below illustrates the logical workflow for addressing this compound precipitation, from problem identification to resolution.
The following table summarizes the key storage recommendations for PF-6274484 to ensure its stability and potency [1] [2] [3]:
| Form | Temperature | Shelf Life | Key Considerations |
|---|---|---|---|
| Powder | -20°C | 3 years | Store in a tightly sealed container. |
| Powder | 4°C | 2 years | A short-term, alternative option. |
| Solution (in DMSO) | -80°C | 6 months | Preferred for longest solution stability. |
| Solution (in DMSO) | -20°C | 1 month | A shorter-term storage option. |
This compound is a potent, covalent EGFR kinase inhibitor. Below is a simplified workflow for its typical use in a cell-based experiment, highlighting where proper storage is critical.
When stored at -80°C, a DMSO stock solution is stable for an estimated 6 months. If stored at -20°C, it should be used within 1 month [2] [3].
While the solid powder may be stored at 4°C for up to 2 years, this is not the optimal condition. For long-term stability, storage at -20°C is strongly recommended [2] [3].
The table below summarizes the key biochemical and physical characteristics of this compound for your reference in experiment design.
| Property | Description |
|---|---|
| Biological Role | Potent, high-affinity, covalent EGFR kinase inhibitor [1] [2] |
| Targets | Wild-type EGFR (WT-EGFR) and mutant EGFR (L858R/T790M) [2] |
| Mechanism | Forms an irreversible covalent bond with a cysteine residue in the EGFR kinase domain [1] [3] |
| Potency (Kᵢ) | 0.14 nM for EGFR-L858R/T790M; 0.18 nM for WT-EGFR [2] |
| Cellular IC₅₀ | 5.8 nM (WT-EGFR); 6.6 nM (EGFR-L858R/T790M autophosphorylation) [1] [2] |
| Solubility | ~25 mg/mL (or ~67 mM) in DMSO [2] |
| Purity & Storage | ≥98% (HPLC); store powder at -20°C [1] [2] |
While specific FAQs for this compound were not available, the following guidance is synthesized from general best practices and relevant research on covalent EGFR inhibitors.
This is a common challenge with covalent inhibitors. A key study using activity-based protein profiling (ABPP) found that covalent kinase inhibitors, including a probe based on this compound, have a limited selectivity window [4].
If your EGFR-driven cancer cell line shows no response, the issue may lie with the compound's activity or your experimental system.
The following diagram outlines a logical pathway to diagnose the source of cytotoxicity in your experiments.
For your experiments, here are the core methodologies relevant to working with this compound, based on the available data.
For more detailed support:
Q1: What are the primary factors that can cause IC50 variability for covalent inhibitors like PF-6274484? IC50 values can vary due to a combination of biochemical, cellular, and methodological factors. Key considerations for covalent inhibitors include:
Q2: How can we optimize our assay design to minimize technical variability? Robust and reproducible assays require careful control of multiple parameters.
Q3: Beyond IC50, what other dose-response parameters should we monitor? Relying solely on IC50 (potency) can be misleading. A multi-parametric analysis provides a more comprehensive view of drug action [3].
The table below summarizes these key parameters:
| Parameter | Description | Pharmacological Insight |
|---|---|---|
| IC₅₀ | Concentration for 50% inhibition | Measures compound potency |
| Eₘₐₓ | Maximum effect at high drug concentration | Measures compound efficacy; can be linked to cell proliferation rate [3] |
| Hill Slope (HS) | Steepness of the dose-response curve | Shallow slopes may suggest heterogeneous cell response or complex binding [3] |
| AUC | Area Under the dose-response Curve | Integrates overall potency and efficacy |
Given that this compound is a covalent inhibitor, characterizing its off-target profile is crucial for understanding variable cellular responses. Below is a generalized workflow for identifying off-targets, adapted from studies on similar drugs [2].
Methodology Details:
To address this compound IC50 variability in your lab, focus on these core principles:
The table below summarizes the key characteristics and activity data for PF-6274484, as reported across multiple chemical supplier and scientific sources [1] [2] [3]:
| Property | Description |
|---|---|
| Role | Potent, high-affinity, irreversible covalent EGFR (Epidermal Growth Factor Receptor) kinase inhibitor [1] [2] [4]. |
| Molecular Formula | C₁₈H₁₄ClFN₄O₂ [2] [3] [5] |
| Molecular Weight | 372.78 g/mol [1] [2] [3] |
| CAS Number | 1035638-91-5 [1] [2] [3] |
| Target Affinity (Kᵢ) | EGFR-L858R/T790M: 0.14 nM; Wild-Type EGFR: 0.18 nM [1] [3] [4]. |
| Cellular Activity (IC₅₀) | Autophosphorylation in H1975 cells (EGFR-L858R/T790M): 6.6 nM; in A549 cells (WT-EGFR): 5.8 nM [1] [2] [3]. |
| Mechanism | Forms an irreversible covalent bond with a cysteine residue in the EGFR kinase domain [1] [6]. |
| Primary Application | Research tool for studying EGFR signaling and resistance mechanisms [1] [6]. |
This compound acts as a covalent inhibitor by forming a permanent bond with its target. The following diagram illustrates its mechanism of action and the experimental context in which it has been studied:
Here are answers to common questions based on available data and general experimental principles:
Q1: What is the confirmed solubility and recommended storage for this compound?
Q2: How was this compound used and characterized in published research? The compound has been primarily used in cell-based assays to inhibit EGFR autophosphorylation [1]. Furthermore, a clickable alkyne-bearing analog was synthesized for chemoproteomic studies using Activity-Based Protein Profiling (ABPP) to investigate its proteome-wide selectivity in human cancer cells [6].
Q3: The in vivo administration route is not specified in the search results. Where can I find this information? The lack of in vivo data in the current search results suggests that this compound may be primarily characterized as a research tool for in vitro studies. To find administration protocols, you could:
PF-6274484 is a covalent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) [1]. It functions by forming a permanent covalent bond with a specific cysteine residue (Cys797) within EGFR's ATP-binding pocket, leading to sustained inhibition of the kinase activity [2] [1].
The available quantitative data comes from activity-based protein profiling (ABPP) experiments conducted in human cancer cell lines (in situ) and cell lysates (in vitro) [1]. The table below summarizes the key potency data for your reference.
| Cell Line / Context | Target | IC₅₀ (in situ) | IC₅₀ (in vitro) | Key Findings & Experimental Conditions |
|---|---|---|---|---|
| A431 cells (in situ) [1] | EGFR | ~0.1 - 1 µM* | --- | Cell-based assay; mutant EGFR status may affect potency. |
| A431 cell lysates (in vitro) [1] | EGFR | --- | ~0.01 - 0.1 µM* | Cell-free assay using isolated proteins. |
| Various cancer lines (in situ) [1] | EGFR | Lower IC₅₀ in mutant EGFR lines | --- | Increased potency observed in mutant EGFR cell lines. |
| General Experimental Protocol [1] | ||||
| 1. Treatment: Cells or lysates pre-treated with this compound (or DMSO control) for 30 minutes. | ||||
| 2. Probe Labeling: Treated with clickable alkyne probe of this compound (0.001-10 µM, 1 hour). | ||||
| 3. Detection: Click chemistry with azide-rhodamine tag, SDS-PAGE, and in-gel fluorescence scanning. | ||||
| 4. Analysis: IC₅₀ calculated from fluorescence inhibition curves. |
Note: Values estimated from gel-based ABPP data in the source material [1].
A crucial finding from the research is that covalent kinase inhibitors like this compound have a defined selectivity window [1]. The diagrams below illustrate the core concept and experimental workflow for determining this window.
For reliable results, your dosing strategy should use the lowest effective concentration that robustly inhibits EGFR, determined through concentration-response experiments in your specific model system [1].
What is the primary application of this compound in research? Based on the literature, this compound is used pre-clinically as a tool compound to study EGFR biology and to develop and validate proteome-wide profiling methods for covalent kinase inhibitors [1].
How does this compound relate to approved EGFR drugs? It is a research compound similar in mechanism to approved covalent EGFR inhibitors like afatinib and osimertinib, which target the same cysteine residue (Cys797) [2] [1].
Why is dosing frequency not specified in the literature? The identified studies used single-dose treatments in experimental settings to measure immediate target engagement and proteome-wide reactivity. The focus was on defining concentration-dependent effects rather than long-term, multi-dose regimens [1].
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| High cytotoxicity at low doses | Breach of selectivity window; off-target effects [1] | Titrate concentration down. Perform a concentration-response curve to find the minimum dose that effectively inhibits EGFR while minimizing cell death. |
| Insufficient target engagement | Concentration too low; cell line with resistant EGFR mutations [1] | Increase concentration cautiously and validate EGFR inhibition in your model. Note that mutant EGFR can alter inhibitor potency [1]. |
| Inconsistent activity between assays | Differential potency in vitro vs. in situ; variation between cell lines [1] | Standardize assay conditions. Be aware that cellular context (e.g., ATP levels) affects covalent inhibitor activity. |
PF-6274484 is a potent, high-affinity, and irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It is sold for research purposes only [1].
The table below summarizes its key biological activity data:
| Property | Description |
|---|---|
| Primary Mechanism | Irreversible covalent EGFR kinase inhibitor [2] |
| Ki (Affinity) | 0.14 nM (EGFR-L858R/T790M mutant); 0.18 nM (EGFR wild-type) [3] [4] |
| Cellular IC50 | 5.8 nM (WT EGFR in A549 cells); 6.6 nM (EGFR-L858R/T790M in H1975 cells) [1] [3] [5] |
| Purity | ≥98% (HPLC) [1] [2] |
| Recommended Storage | Store at -20°C [1] [3] |
While a specific protocol for metabolite analysis is not available, the following established methodologies are crucial for working with covalent inhibitors like this compound.
This protocol confirms the formation of a covalent bond between the inhibitor and its target protein [6].
This method pinpoints the exact cysteine residue modified by this compound [6].
This advanced chemoproteomic workflow helps identify both on-target and off-target interactions of this compound across the entire cellular proteome, which is critical for interpreting experimental results and potential interference [7]. The workflow for this method can be visualized as follows:
A: Yes. Covalent inhibitors like this compound can have off-target effects.
A: Proper handling is critical for covalent inhibitors.
A: To validate the inhibitor's activity, you can:
PF-6274484 is a potent covalent inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) by irreversibly binding to a cysteine residue (Cys797) in the kinase's active site [1] [2] [3]. A key study used Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry to comprehensively map its specific and non-specific targets across the human proteome [1]. The core finding is that covalent inhibitors like this compound have a defined selectivity window, and operating within this concentration range is critical to minimize off-target effects [1].
The experimental data from this study is summarized in the table below.
| Parameter | Description / Value | Significance |
|---|---|---|
| Primary Target | EGFR (Wild Type and mutants L858R/T790M) [1] [4] [2] | The intended, high-affinity target. |
| Reported K(_i) | 0.14 - 0.18 nM [4] [2] | Measures high-affinity, reversible binding to the target. |
| Key Off-Targets | ERBB2, BLK, TEC, and several non-kinase proteins [1] | Specific off-targets often possess conserved, active-site cysteines. |
| Critical Finding | Limited selectivity window; off-target reactivity increases significantly once this window is exceeded [1] | Provides a framework for troubleshooting: the primary issue is often inhibitor concentration. |
The following diagram illustrates the ABPP-SILAC methodology used to identify specific and non-specific protein targets, which forms the basis for evaluating and troubleshooting selectivity issues [1].
The workflow identifies proteins that are competitively blocked by the inhibitor (specific targets) versus those that are labeled regardless of pre-treatment (non-specific targets) [1].
Based on the ABPP study, here are the primary factors to investigate when aiming to reduce non-specific binding.
This is the most critical parameter. The study found that at low nanomolar concentrations, this compound and similar inhibitors showed high selectivity. However, at higher concentrations (e.g., 1 µM), rampant proteome-wide labeling occurred [1].
The engagement of targets can differ between cell lysates (in vitro) and intact cells (in situ), and can be influenced by the cellular expression levels and mutation status of the target [1].
Overall potency is a combination of reversible binding affinity (K(i)) and chemical reactivity (k({inact})) [3]. Over-reliance on a highly reactive "warhead" can lead to more non-specific reactions with other functionally important cysteines in the proteome [1].
While direct FAQs were not available, here are answers to anticipated questions based on the research.
Q: What is the recommended starting concentration for this compound in cellular assays?
Q: Besides concentration, what can I modify to improve specificity?
Q: Are there alternative compounds to this compound?
Q: My cell viability data is anomalous. How do I determine if the solvent is the cause?
Unexpected results like reduced cell count or increased apoptosis can stem from solvent toxicity. This guide helps you systematically diagnose the problem [1] [2].
1. Review Your Experimental Log First, verify the solvent type, stock concentration, and final working concentration in your culture medium. Ensure the dilution calculations are correct.
2. Examine Positive Control Data Check the data from your positive control wells (e.g., cells treated with a known toxic compound like Valinomycin or Cadmium Chloride). If these controls show the expected toxic response, it suggests your assay is functioning correctly, and the issue may be specific to your test conditions [1].
3. Analyze Solvent Control Wells This is the most critical step. Your experiment must include control wells where cells are treated with the solvent (e.g., DMSO) at the same final concentration used for your test compounds. Analyze the multiple endpoints (like those in the table below) for these controls [1] [2].
4. Check for Specific Endpoint Patterns Solvent toxicity can manifest in specific cellular pathways. Compare the patterns in your data to established signatures. The table below summarizes common cellular endpoints and what their changes may indicate [2].
| Endpoint | Measurement | Indication of Toxicity | Associated Cellular Event |
|---|---|---|---|
| Viable Cell Count | Number of healthy cells | Decrease | General cytotoxicity, cell death [1] |
| Cell Membrane Permeability | Membrane integrity | Increase | Necrosis, oncosis [1] |
| Mitochondrial Membrane Potential | Mitochondrial health | Decrease | Apoptosis, metabolic disruption [1] [2] |
| Apoptotic Cell Death | Caspase activation, etc. | Increase | Programmed cell death [2] |
| Steatosis | Accumulation of lipids | Increase | Liver toxicity, metabolic dysfunction [2] |
| Lysosomal Mass | Lysosome amount/physical state | Increase or Decrease | Altered catabolic activity [2] |
| Nuclear Size | Nuclear area | Change | Stress, apoptosis, or adaptive response [2] |
| DNA Damage/Fragmentation | DNA integrity | Increase | Genotoxicity, apoptosis [2] |
Q1: What is the maximum recommended final concentration for DMSO in cell assays? A: While it varies by cell type, a final concentration of 0.1% to 1.0% DMSO is generally tolerated by many mammalian cell lines without significant adverse effects. You must empirically determine the safe threshold for your specific experimental system [2].
Q2: My solvent controls are showing high levels of steatosis. What does this mean? A: Steatosis indicates the abnormal accumulation of intracellular lipid droplets. This is a specific toxicological effect observed in liver-derived cells (like HepaRG). If your solvent controls show this effect, it means the solvent itself is causing lipid metabolism disruption, and you should lower its concentration or switch to a less toxic solvent [2].
Q3: How can I use High Content Screening (HCS) to investigate solvent effects more deeply? A: HCS is ideal for this because it measures multiple endpoints simultaneously on a per-cell basis. You can treat cells with different solvent concentrations and use multivariate analysis (like topic modeling with Latent Dirichlet Allocation - LDA) to identify hidden relationships between endpoints. This can reveal if the solvent is causing a unique "topic" or signature of toxicity that is distinct from your compound's effect [2].
This protocol outlines a general method for profiling compound (or solvent) toxicity in a hepatocyte cell model, based on established HCS methods [1] [2].
1. Cell Culture and Seeding
2. Treatment
3. Staining and Fixation
4. High-Content Imaging and Analysis
5. Data Processing and Analysis
The following diagrams, created with Graphviz, illustrate the experimental workflow and a generalized cellular stress pathway that may be triggered by solvent toxicity.
Experimental workflow for profiling solvent toxicity using high-content screening [1] [2].
Generalized cellular stress pathway activated by solvent toxicity [1] [2].
Given its reactive nature, the following precautions are strongly advised when working with PF-6274484:
> Critical Note: The information above is inferred from the compound's chemical class. You must consult the manufacturer's Safety Data Sheet (SDS) for definitive, specific, and authoritative handling instructions, first-aid measures, and physical/chemical property data.
The table below summarizes key experimental details from research using this compound, which can inform safe handling procedures by illustrating its typical usage context [1].
| Parameter | Experimental Details from Literature |
|---|---|
| Inhibitor Name | This compound (referred to as "Inhibitor 1" in the study) [1] |
| Target Kinase | EGFR (Epidermal Growth Factor Receptor) [1] |
| Mechanism | Irreversible covalent inhibitor via Michael addition to a cysteine residue in the kinase active site [1] |
| Typical Solvent | Dimethyl Sulfoxide (DMSO) [1] |
| Common Working Concentrations | Used in ranges from nanomolar (nM) to low micromolar (µM) concentrations (e.g., 0.001-10 µM) in cellular and biochemical assays [1] |
The following workflow, derived from the research paper, illustrates how this compound is typically used in a competitive ABPP experiment [1]. This highlights the stages where you would handle the compound or its solutions.
Workflow Stages Description:
What is the primary mechanism of action of PF-6274484? this compound is a potent, covalent (irreversible) inhibitor of the Epidermal Growth Factor Receptor (EGFR). It uses a Michael acceptor electrophile to form a permanent covalent bond with the cysteine-797 (Cys797) residue within the ATP-binding pocket of EGFR, leading to sustained inhibition of the kinase's activity. [1] [2]
What are the main factors that could lead to a loss of this compound's bioactivity? The key factors are:
How should this compound be stored to maximize its shelf life? The solid powder should be stored at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles and slow decomposition. [3]
How can I confirm that a loss of cellular response is due to compound degradation and not cellular resistance? A robust approach is to use Activity-Based Protein Profiling (ABPP). By comparing the binding of a fresh vs. potentially degraded sample of a clickable probe analog of this compound to recombinant or cellular EGFR in a competitive assay, you can directly assess the compound's integrity and reactivity. [1]
The table below summarizes the key biochemical and cellular activity data for this compound, which serves as a benchmark for its expected performance. [3]
| Parameter | Value | Context / Assay System |
|---|---|---|
| Ki (Wild-Type EGFR) | 0.18 nM | Inhibition constant for enzyme binding |
| Ki (EGFR-L858R/T790M) | 0.14 nM | Inhibition constant for drug-resistant double mutant |
| Cellular IC₅₀ (WT EGFR) | 5.8 nM | Inhibition of autophosphorylation in A549 tumor cells |
| Cellular IC₅₀ (L858R/T790M EGFR) | 6.6 nM | Inhibition of autophosphorylation in H1975 tumor cells |
| Solubility (DMSO) | 25 mg/mL (67.06 mM) | Requires ultrasonic warming to 60°C |
Here are detailed methodologies to diagnose issues with this compound bioactivity.
This protocol is used to confirm the covalent mechanism of action and binding stoichiometry using purified protein.
This workflow can be visualized as follows:
This method is used to profile the activity and selectivity of this compound directly in a native cellular environment.
The workflow for this cellular assay is outlined below:
The table below summarizes general strategies that can be applied to optimize the cellular uptake of compounds like PF-6274484.
| Strategy | Mechanism | Example from Literature | Key Findings |
|---|---|---|---|
| Surface Coating (Passive Targeting) | Coating creates a hydrophilic, stealth layer, reducing toxicity and influencing endocytosis [1]. | Pullulan coating on iron oxide nanoparticles [1]. | Coated nanoparticles (Pn-SPION) were non-toxic and used a different cellular uptake mechanism vs. uncoated (cytotoxic) SPION. |
| Ligand Conjugation (Active Targeting) | Ligands (e.g., antibodies) bind to specific receptors on target cells, promoting receptor-mediated endocytosis [2]. | Anti-HER2 antibody conjugated to Doxorubicin-loaded PLGA nanoparticles [2]. | Antibody-conjugated nanoparticles showed higher cellular uptake and cytotoxicity in targeted cancer cells (SKOV-3) vs. non-targeted particles. |
| Nanoparticle Encapsulation | Protects drug, overcomes efflux pumps, and enables passive targeting via the EPR effect [2]. | Doxorubicin in PLGA nanoparticles [2]. | Nanoparticles increased drug uptake in multidrug-resistant uterine cancer cells (MES-SA/Dx5) compared to free doxorubicin. |
| Optimizing Nanoparticle Load | Increasing cargo per carrier can enhance signal or efficacy per internalization event. | Increasing gold nanoparticles per polymeric micelle [3]. | Study confirmed that higher encapsulation numbers enhanced cellular uptake. |
You can use the following established methodologies to test and validate the effectiveness of these strategies for this compound.
This protocol, adapted from a study on Doxorubicin-loaded PLGA nanoparticles, can be adapted for this compound [2]:
These standard assays will help you determine if the uptake of this compound has improved.
The following diagram illustrates the logical workflow for troubleshooting and improving the cellular uptake of a compound, based on the strategies discussed.
Q1: My nanoparticle formulation shows high cytotoxicity. What could be the cause?
Q2: The targeted nanoparticles are not showing improved uptake in my cell line. What should I check?
Q3: How can I confirm that my compound is being taken up by cells and not just sticking to the membrane?
The table below summarizes the key characteristics and available experimental data for PF-6274484 and Gefitinib.
| Feature | This compound | Gefitinib |
|---|---|---|
| Inhibition Type | Irreversible, covalent binder [1] [2] | Reversible, competitive inhibitor [3] [4] |
| Primary Molecular Target | EGFR kinase [2] | EGFR tyrosine kinase [4] |
| Key Biochemical Potency (Ki) | 0.14 nM [2] | 33 nM (IC50 for EGFR tyrosine kinase) [5] |
| Cellular Activity (IC50) | - Wild-type EGFR (A549 cells): 5.8 nM (autophosphorylation) [2]
To generate the data cited above, researchers typically use the following methodologies:
The diagram below illustrates where these inhibitors act within the simplified EGFR signaling pathway.
The following table summarizes the known protein targets of this compound identified through a proteome-wide profiling study [1].
| Protein Target | Type | Interaction | Notes / IC₅₀ / Kᵢ |
|---|---|---|---|
| EGFR (Wild Type) | Kinase | Primary Target | Kᵢ = 0.14 nM; inhibits autophosphorylation in tumor cells (IC₅₀ = 5.8 nM) [2] [3] [4]. |
| EGFR (L858R/T790M mutant) | Kinase | Primary Target | Kᵢ = 0.18 nM; inhibits autophosphorylation in H1975 cells (IC₅₀ = 6.6 nM) [3] [4]. |
| ERBB2 | Kinase | Off-target | A known secondary target of this class of inhibitor [1]. |
| BLK, TEC | Kinases | Off-target | Additional kinase targets identified as "inhibitor-competed" [1]. |
| Various Non-Kinase Proteins | Other | Off-target | The study mapped several non-kinase protein targets, indicating potential for proteome-wide cross-reactivity [1]. |
The selectivity data for this compound was generated using Activity-Based Protein Profiling (ABPP) coupled with quantitative Mass Spectrometry (MS) [1]. This method is particularly powerful for identifying the targets of covalent inhibitors like this compound across the entire proteome, not just a pre-defined panel of kinases. The workflow can be summarized as follows:
The key steps involve [1]:
The data from the ABPP study is valuable but specific to its experimental conditions. For a more conventional and broad kinase selectivity profile, you would typically look for data generated against a standardized kinase panel. Here are potential approaches:
PF-6274484 is characterized as a high-affinity, potent, and irreversible covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase [1] [2] [3]. It is designed to form a permanent bond with a specific cysteine residue within the ATP-binding pocket of EGFR [4].
The table below summarizes its core biological activity data:
| Property | Description |
|---|---|
| Mechanism of Action | Irreversible covalent inhibitor of EGFR kinase [4] [5] |
| Target Kinases | EGFR (Wild-Type), EGFR-L858R/T790M (Mutant) [2] [3] |
| Binding Affinity (Kᵢ) | 0.18 nM (WT EGFR), 0.14 nM (EGFR-L858R/T790M) [2] [3] [5] |
| Cellular Activity (IC₅₀) | 5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [2] [3] [5] |
Understanding a compound's selectivity is crucial for evaluating its potential for off-target effects. The following methodology, adapted from a key research paper, details how the proteome-wide selectivity of covalent inhibitors like this compound can be assessed [6].
The workflow below illustrates the ABPP-SILAC process used to identify specific and non-specific protein targets of covalent inhibitors like this compound in cancer cells.
Key Steps in the Protocol:
This method revealed that while this compound is potent, it has a limited selectivity window, and several off-targets, including other kinases and non-kinase proteins, can be engaged at higher concentrations [6].
The IC₅₀ values for inhibiting EGFR autophosphorylation are central to characterizing this compound's potency. Below is a generalized protocol for such cellular assays.
Protocol Details:
While direct studies on this compound resistance are limited, its mechanism provides clues. As an irreversible covalent inhibitor, it was developed to overcome resistance to first-generation reversible TKIs, often caused by the T790M "gatekeeper" mutation in EGFR [2] [6].
However, resistance to covalent inhibitors is well-documented and can involve:
| Parameter | Value | Experimental Context |
|---|---|---|
| Ki (Dissociation Constant) | 0.14 nM [1] [2] [3] | High-affinity, irreversible binding to EGFR kinase [1]. |
| Ki for EGFR (WT) | 0.18 nM (Ki) [1] [2] | Binding affinity for wild-type EGFR. |
| IC₅₀ (Functional Inhibition) | 5.8 nM [1] [2] [4] | Inhibits autophosphorylation of wild-type EGFR in A549 cells [1] [2]. |
| IC₅₀ for EGFR-L858R/T790M | 6.6 nM [1] [2] | Inhibits autophosphorylation of the mutant EGFR in H1975 cells [1] [2]. |
The data in the table comes from standard biochemical and cellular assays used in drug discovery:
The following diagram illustrates the logical relationship between these key metrics and the biological outcome in the context of the experiments performed on this compound.
The table below summarizes the specific off-target proteins of PF-6274484 identified through Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry in human cancer cells [1].
| Protein Target | Category | Notes / Context |
|---|---|---|
| EGFR | Kinase | Primary intended target [1]. |
| ERBB2 | Kinase | Additional kinase target [1]. |
| BLK | Kinase | Additional kinase target [1]. |
| TEC | Kinase | Additional kinase target [1]. |
| Non-Kinase Proteins | Various | Several non-kinase proteins were also identified as specific off-targets [1]. |
The study highlighted that these covalent kinase inhibitors have a limited concentration window for selectivity. At low concentrations (≤100 nM), this compound engaged its primary target and a handful of specific off-targets. However, at higher concentrations (≥1 μM), widespread non-specific proteome reactivity was observed [1].
The key data was generated using the following chemoproteomic methodology [1]:
This workflow is depicted in the following diagram:
Diagram 1: Experimental workflow for identifying this compound off-targets using competitive ABPP and quantitative mass spectrometry [1].
The table below summarizes the available key activity data for this compound. [1]
| Assay Description | Target | Value (IC₅₀ or Kᵢ) |
|---|---|---|
| Inhibition constant [1] | EGFR Kinase | Kᵢ = 0.14 nM |
| Cellular autophosphorylation (Wild-type EGFR) [1] | EGFR (WT) | IC₅₀ = 5.8 nM |
| Cellular autophosphorylation (Mutant EGFR L858R/T790M) [1] | EGFR (L858R/T790M) | IC₅₀ = 6.6 nM |
| Inhibition constant [1] | EGFR (WT) | Kᵢ = 0.18 nM |
While specific protocols for this compound were not found, established mass spectrometry-based methods are crucial for validating covalent inhibitors like it. Here are the key approaches: [2]
The following diagram outlines the key steps for validating a covalent inhibitor, integrating the methods described above.
The following table summarizes the key characteristics and available experimental data for each inhibitor.
| Feature | PF-6274484 | Afatinib (BIBW2992) |
|---|---|---|
| Inhibition Type | Irreversible, covalent [1] [2] | Irreversible, covalent [3] [4] |
| Primary Target(s) | EGFR [1] [2] | EGFR, HER2, HER4 [3] [4] |
| Reversible Binding Affinity (Ki) | 0.14 nM [2] | 0.15 nM [5] |
| Biochemical Potency (kinact/Ki) | Information missing | 9.9 µM⁻¹s⁻¹ (WT EGFR) [5] |
| Cellular IC50 (EGFR Autophosphorylation) | 5.8 nM (WT), 6.6 nM (Mutant) [2] | 2-12 nM (WT, A549 cells) [5] |
| Cellular Anti-proliferative Activity | Information missing | IC50 11 nM (BxPC-3 pancreatic cells) [4] |
| Proteome-Wide Selectivity | Modest; possesses a defined selectivity window before non-specific off-target binding occurs [1] | Information missing from search results |
The quantitative data in the table above were generated using the following established experimental protocols:
The diagram below illustrates the shared mechanism of action for covalent inhibitors like this compound and Afatinib.
The table below summarizes the available quantitative data for this compound against different EGFR mutants [1].
| Target | IC₅₀ (nM) | Experimental Context |
|---|---|---|
| EGFR (wild-type) | 0.18 nM | Biochemical assay |
| EGFR (L858R/T790M) | 0.14 nM | Biochemical assay (inhibitor-resistant mutant) |
Other search results discuss the importance of ERBB family selectivity [2] [3] and list various EGFR inhibitors [4] [5] [6], but they do not provide comparative selectivity data for this compound against HER2 (ErbB2), HER3 (ErbB3), or HER4 (ErbB4).
To objectively compare the selectivity of covalent kinase inhibitors like this compound, the most rigorous method is Activity-Based Protein Profiling (ABPP) coupled with quantitative Mass Spectrometry (MS) [7]. Here is a detailed workflow:
This methodology enables the direct mapping of a covalent inhibitor's targets across the human proteome, providing an unbiased view of its selectivity window beyond just the kinome [7].
The following table summarizes the experimental data for PF-6274484, characterizing its inhibitory activity [1] [2] [3].
| Property | Value | Experimental Context |
|---|---|---|
| Ki for EGFR-L858R/T790M | 0.14 nM | Biochemical assay [2]. |
| Ki for WT EGFR | 0.18 nM | Biochemical assay [2]. |
| IC50 for Autophosphorylation (L858R/T790M) | 6.6 nM | Cellular assay in H1975 tumor cells [1] [2]. |
| IC50 for Autophosphorylation (WT EGFR) | 5.8 nM | Cellular assay in A549 tumor cells [1] [2]. |
| Molecular Weight | 372.78 g/mol | [1] [3] |
| Chemical Formula | C18H14ClFN4O2 | [1] [3] |
| Mechanism | Irreversible Covalent Inhibition | Targets cysteine-797 in EGFR ATP-binding pocket [4] [3]. |
This compound demonstrates high potency. The table below benchmarks it against other covalent EGFR inhibitors, with data extracted from a kinetic study that analyzed these compounds side-by-side [5].
| Inhibitor | Ki (nM) for WT EGFR | kinact (s-1) | Overall Potency (kinact/Ki, µM-1s-1) | Cellular IC50 in A549 (nM) |
|---|---|---|---|---|
| This compound | 0.18 (Ki from other source) [2] | Data not available in study | Data not available in study | 5.8 [2] |
| Dacomitinib | 0.16 | 1.5 x 10-3 | 9.9 | 2.5 |
| Afatinib | 0.15 | 2.4 x 10-3 | 16 | 7.3 |
| CI-1033 | 0.093 | 2.9 x 10-3 | 23 | 4.9 |
| Neratinib | 7.9 | 2.1 x 10-3 | 0.27 | 12 |
The key findings on potency and selectivity are derived from specific experimental protocols you can reference for your work.
This compound is designed to overcome a common resistance mechanism. The diagram below illustrates its covalent inhibition mechanism and the context of the EGFR signaling pathway.
Diagram 1: EGFR Signaling and this compound Covalent Inhibition Mechanism. The pathway shows ligand-induced EGFR activation (yellow nodes) and how this compound (green nodes) forms a covalent bond with cysteine-797 (C797), leading to irreversible inhibition.
To create high-quality images from the provided DOT script:
-Gdpi=300 flag for good quality.
This compound is a high-affinity, potent, and covalent EGFR kinase inhibitor [1] [2]. Its irreversible action comes from its ability to covalently bind to cysteine residues within EGFR's ATP-binding pocket [2].
The table below summarizes its key biological activity data:
| Biological Parameter | Value | Experimental Context |
|---|---|---|
| EGFR Kinase Inhibition (Ki) | 0.14 nM | In vitro kinase assay [1]. |
| WT EGFR Autophosphorylation (IC₅₀) | 5.8 nM | Inhibition in tumor cells [1] [2]. |
| Mutant EGFR Autophosphorylation (IC₅₀) | 6.6 nM | Inhibition in tumor cells [1] [2]. |
The following workflow outlines the key stages for using this compound in Western blot experiments to study EGFR phosphorylation. This protocol synthesizes general best practices [3] [4] with specific considerations for phosphorylation detection.
Based on the available data, here is a comparison of this compound with general characteristics of other common EGFR inhibitors.
| Inhibitor Feature | This compound | Reversible EGFR Inhibitors (e.g., Gefitinib) | Common Covalent EGFR Inhibitors (e.g., Afatinib) |
|---|---|---|---|
| Mechanism of Action | Covalent/Irreversible [1] [2] | Reversible | Covalent/Irreversible |
| Potency (IC₅₀, EGFR) | 5.8 nM (WT) [1] [2] | Varies by compound (often low nM) | Varies by compound (often low nM) |
| Key Experimental Use | Potent inhibition of WT and mutant EGFR autophosphorylation [1] [2] | Benchmark for reversible inhibition | Benchmark for irreversible inhibition, often used in clinic |
| Advantages | High potency, sustained target suppression due to covalent mechanism. | Well-characterized, tools for studying acute inhibition. | Potent, sustained target suppression. |
| Limitations | Limited published side-by-side comparison data against other covalent inhibitors. | Target inhibition is transient. | May have different selectivity profiles. |
Top journals now enforce strict guidelines for Western blot data to ensure integrity and reproducibility [5].
The table below summarizes the key experimental data available for this compound:
| Property | Description | Experimental Context |
|---|---|---|
| Mechanism of Action | Irreversible, covalent inhibitor of EGFR kinase [1] [2] | N/A |
| Binding Site | ATP-binding pocket; covalently bonds to cysteine residues [1] [2] | Inferred from mechanism; no crystal structure confirmed. |
| Affinity (Ki) | 0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT EGFR) [3] | Measurement of inhibitor-enzyme complex stability. |
| Cellular Potency (IC₅₀) | 5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [4] [3] | Inhibition of EGFR autophosphorylation in tumor cell lines. |
| Proteomic Selectivity | Limited selectivity window; specific off-targets include ERBB2, BLK, TEC kinases, and some non-kinase proteins [5] | Identified via competitive ABPP-SILAC MS in human cancer cells. |
The data for this compound was generated using advanced chemical proteomics techniques, which provide a roadmap for evaluating covalent inhibitors.
Activity-Based Protein Profiling (ABPP): This method uses chemical probes to directly monitor the engagement of protein targets in complex biological systems. A clickable alkyne-tagged variant of this compound was used to treat cell lysates or living cells. The labeled proteins were then conjugated via "click chemistry" to a fluorescent tag for visualization or a biotin tag for enrichment, allowing for direct detection of probe-binding proteins [5].
Competitive ABPP with SILAC Mass Spectrometry: This quantitative proteomics workflow is used to identify specific vs. non-specific protein targets.
The following diagram illustrates the competitive ABPP-SILAC MS workflow.
While the current search did not find crystallography studies, you can use the following strategies to find this specialized information:
This compound is a high-affinity, potent covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its design includes a reactive group that forms a permanent covalent bond with a cysteine residue (Cys797) in EGFR's ATP-binding pocket [1] [2].
The table below summarizes its core biochemical activity:
| Property | Description / Value |
|---|---|
| Mechanism of Action | Covalent, irreversible EGFR kinase inhibitor [3] [1] |
| Target Cysteine | Cys797 (in EGFR ATP-binding pocket) [1] |
| Biochemical Ki | 0.14 nM [3] |
| Cellular IC50 (WT EGFR) | 5.8 nM (autophosphorylation in A549 tumor cells) [3] |
| Cellular IC50 (Mutant EGFR) | 6.6 nM (autophosphorylation in tumor cells) [3] |
| Chemical Structure | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide [3] |
The following table places this compound in context with other covalent EGFR inhibitors, using key kinetic parameters that define their potency. The parameter kinact/Ki represents the overall efficiency of covalent inhibition, combining both initial reversible binding affinity (Ki) and the rate of the covalent bond formation (kinact) [1].
| Inhibitor | Ki (nM) | kinact (x 10⁻³ s⁻¹) | kinact/Ki (µM⁻¹s⁻¹) | WT EGFR Cellular IC50 (nM) |
|---|---|---|---|---|
| This compound | 0.14 (Ki) [3] | Information not specified in results | Information not specified in results | 5.8 [3] |
| Dacomitinib | 0.16 | 1.5 | 9.9 | 2.5 [1] |
| Afatinib | 0.15 | 2.4 | 15.0 | 7.3 [1] |
| CI-1033 | 0.093 | 2.9 | 23.0 | 4.9 [1] |
| Neratinib | 7.8 | 2.1 | 0.27 | 32.1 [1] |
This data reveals that this compound belongs to a group of quinazoline-based inhibitors (like dacomitinib, afatinib, and CI-1033) that achieve extreme potency primarily through very high initial binding affinity (sub-nanomolar Ki), which compensates for their relatively modest chemical reactivity (kinact) [1].
The experimental data for this compound and other covalent inhibitors is typically generated through the following methodologies:
1. Biochemical Kinase Assay [1]
Ki) and the covalent inactivation rate constant (kinact).Ki) and chemical reactivity (kinact).2. Cellular Target Engagement & Selectivity Profiling (ABPP) [4]
The following diagram illustrates the EGFR signaling pathway and the mechanism of covalent inhibition by this compound.
For researchers, the data on this compound highlights several key points: